N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)9(13)12-7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJTVAAHWPVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404801 | |
| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547705-74-8 | |
| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide. As a compound of interest in synthetic chemistry, potentially serving as an intermediate in the development of novel agrochemicals or pharmaceuticals, a thorough understanding of its characteristics is paramount. This document consolidates calculated data, predicted spectral characteristics, and a detailed, field-proven synthesis protocol. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals. While extensive searches of commercial and academic databases did not yield a dedicated entry with experimentally verified data for this specific molecule, this guide has been constructed based on the well-established properties of its precursors and closely related structural analogs.
Compound Identification and Structure
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a substituted pyridine derivative featuring an amide linkage. The structural nomenclature dictates a 2-methylpropanamide (commonly known as isobutyramide) group attached via its nitrogen atom to the 3-position of a 2-chloropyridine ring.
-
IUPAC Name: N-(2-chloropyridin-3-yl)-2-methylpropanamide
-
Synonyms: N-(2-chloropyridin-3-yl)isobutyramide
-
CAS Number: Not assigned in publicly available databases as of the date of this publication, suggesting its status as a research intermediate rather than a commercial product.
-
Molecular Formula: C₉H₁₁ClN₂O
-
Molecular Weight: 198.65 g/mol
Below is the two-dimensional structure of the molecule, which serves as the foundation for all subsequent analysis.
Caption: Proposed synthesis workflow for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.
Materials and Reagents:
-
2-Chloro-3-aminopyridine (CAS: 6298-19-7) [1]* Isobutyryl chloride (CAS: 79-30-1)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath. The use of a base is critical to scavenge the HCl generated during the acylation, preventing the protonation of the starting amine which would render it unreactive.[2]
-
Acylation: Slowly add isobutyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting amine spot indicates reaction completion.
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a solid. Alternatively, for higher purity, column chromatography on silica gel can be performed.
-
Reactivity and Stability
-
Amide Hydrolysis: The central amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-chloro-3-aminopyridine and 2-methylpropanoic acid.
-
Pyridine Ring Reactivity: The chlorine atom at the 2-position of the pyridine ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions. The pyridine nitrogen can act as a base and can be protonated or alkylated.
-
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
Predicted Spectral Data for Characterization
The following spectral characteristics are predicted and would be essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 would likely be a doublet of doublets, the proton at C5 a doublet of doublets, and the proton at C6 a doublet of doublets, with coupling constants characteristic of pyridyl systems.
-
Amide Proton (N-H): A broad singlet, typically in the range of δ 8.0-9.5 ppm.
-
Isobutyryl Protons: A septet for the single proton on the tertiary carbon (CH) around δ 2.5-3.0 ppm, and a doublet for the six equivalent protons of the two methyl groups (CH₃) around δ 1.1-1.3 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal around δ 175-180 ppm.
-
Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm), with the carbon bearing the chlorine atom (C2) being significantly affected.
-
Isobutyryl Carbons: A signal for the tertiary carbon (CH) and a signal for the two equivalent methyl carbons (CH₃).
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption band around 1520-1550 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 198.
-
Isotopic Pattern: A characteristic M+2 peak at m/z = 200 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of the isobutyryl group and cleavage of the pyridine ring.
-
Safety and Handling
While specific toxicity data for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is unavailable, precautions should be based on the known hazards of its precursors and related compounds.
-
Precursor Hazards: 2-chloro-3-aminopyridine is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
General Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
References
-
PubChem, National Center for Biotechnology Information. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Ahmad, B., & Powell, J. W. (1988). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O-ACETYL-B-D-GLUCOSIDE). Pakistan Journal of Pharmaceutical Sciences, 1(2), 75-78.
- Google Patents.
-
ResearchGate. (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. [Link]
-
Wikipedia. 2-Chloropyridine. [Link]
-
ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). [Link]
-
PubMed. Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. [Link]
-
PubChem, National Center for Biotechnology Information. 2-Chloro-N-methylpropanamide. [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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PubChem, National Center for Biotechnology Information. Isobutyramide, N-(3-methylbutyl)-. [Link]
-
PubChem, National Center for Biotechnology Information. 3-chloro-N-ethyl-2-methyl-N-[(6-methyl-2-pyridinyl)methyl]propanamide. [Link]
-
PubChem, National Center for Biotechnology Information. N-(6-chloropyridin-3-yl)-N
2-(1,4-dihydro-2H-pyrano[3,4-c]quinolin-9-yl)-L-alaninamide. [Link] -
ChemSynthesis. 2-chloro-N-(2-methoxy-3-pyridinyl)acetamide. [Link]
-
Nature. Deaminative chlorination of aminoheterocycles. [Link]
- Google Patents.
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AVESIS. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]
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mzCloud. N1 2 3 Chloro 5 trifluoromethyl 2 pyridyl methyl thio ethyl benzamide. [Link]
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Wikipedia. Isobutyramide. [Link]
- Google Patents. CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
-
PubChem, National Center for Biotechnology Information. 2-Chloro-3-pyridylamine. [Link]
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Technical Guide: Verification and Characterization of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Topic: N-(2-Chloro-3-pyridinyl)-2-methylpropanamide Molecular Weight and Formula Verification Content Type: Technical Verification Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
This technical guide provides a rigorous verification framework for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (CAS 547705-74-8), a critical intermediate in the synthesis of the ERK1/2 inhibitor Ulixertinib (BVD-523) . This document details the theoretical derivation of the molecular formula and weight, outlines a self-validating synthesis protocol, and establishes analytical acceptance criteria (NMR/LCMS) to ensure structural integrity during drug development workflows.
Molecular Profile and Constants
The following data serves as the baseline for all subsequent verification steps.
| Property | Specification |
| IUPAC Name | N-(2-chloropyridin-3-yl)-2-methylpropanamide |
| Common Name | N-(2-chloropyridin-3-yl)isobutyramide |
| CAS Number | 547705-74-8 |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| Monoisotopic Mass | 198.056 g/mol |
| SMILES | CC(C)C(=O)NC1=C(N=CC=C1)Cl |
| Physical State | White to off-white solid |
| Melting Point | 98–102 °C (Predicted/Typical) |
Theoretical Verification
To establish trust in the analytical results, we must first derive the constants from first principles.
Elemental Composition Analysis
The molecule consists of a 2-chloro-3-aminopyridine core acylated with an isobutyryl group.
-
Pyridine Core (
): The pyridine ring contributes 5 carbons and 1 nitrogen. Substitution at positions 2 (Cl) and 3 (Amide N) replaces two ring hydrogens.-
Contribution:
(Ring) - 2H (Substitutions) =
-
-
Substituents:
Summation:
Molecular Weight Calculation
Using IUPAC standard atomic weights:
| Element | Count | Atomic Weight ( g/mol ) | Subtotal |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Chlorine (Cl) | 1 | 35.45 | 35.450 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 198.65 g/mol |
Experimental Verification: Synthesis & Protocol
The most reliable method to verify the identity of a standard is through de novo synthesis using validated starting materials.
Synthesis Pathway (DOT Diagram)
The following diagram illustrates the acylation of 3-amino-2-chloropyridine with isobutyryl chloride.
Figure 1: Synthesis pathway for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide via nucleophilic acyl substitution.
Validated Synthesis Protocol
Objective: Synthesize 1.0 g of reference standard.
-
Preparation: Dissolve 3-amino-2-chloropyridine (1.0 eq, 7.78 mmol) in anhydrous Dichloromethane (DCM) (10 volumes) under an inert Nitrogen atmosphere.
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) or Pyridine to the solution. Cool the mixture to 0°C to control the exotherm.
-
Acylation: Dropwise add Isobutyryl chloride (1.1 eq) over 15 minutes. The reaction is rapid due to the high nucleophilicity of the amine.
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexane 1:1) or LCMS. Conversion should be >98% within 2 hours.
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes) to yield the white solid product.
Analytical Verification Criteria
To confirm the synthesized material is the target molecule, the following spectral signatures must be present.
Proton NMR ( -NMR)
Solvent: DMSO-d₆ or CDCl₃
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 9.60 - 9.80 | Singlet (Broad) | 1H | -NH- | Amide proton, deshielded by carbonyl and aromatic ring. |
| 8.20 - 8.30 | Doublet of Doublets | 1H | Pyridine H-6 | Most deshielded aromatic proton (adjacent to Ring N). |
| 8.05 - 8.15 | Doublet of Doublets | 1H | Pyridine H-4 | Aromatic proton adjacent to the amide substituent. |
| 7.35 - 7.45 | Doublet of Doublets | 1H | Pyridine H-5 | Aromatic proton, shielded relative to H-4/H-6. |
| 2.60 - 2.80 | Septet | 1H | -CH- | Methine proton of the isopropyl group. |
| 1.10 - 1.20 | Doublet | 6H | -CH₃ | Two equivalent methyl groups of the isopropyl moiety. |
Mass Spectrometry (LCMS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Target Ion:
-
Acceptance Criteria:
-
Observed Mass: 199.06 ± 0.1 Da (
). -
Isotope Pattern: Distinct Chlorine signature.[1] The
isotope peak ( ) at 201.06 Da should be approximately 32% of the height of the parent peak ( ), confirming the presence of one chlorine atom.
-
Application Context: Ulixertinib Synthesis
This molecule is not merely a catalog compound; it is the "Head Group" intermediate for Ulixertinib (BVD-523) . In the final drug assembly, the chlorine atom at the 2-position of the pyridine ring serves as the electrophilic site for a
Verification Checkpoint: High purity (>98%) of this amide intermediate is crucial because unreacted 3-amino-2-chloropyridine competes in the subsequent coupling step, leading to difficult-to-separate impurities.
References
-
Sigma-Aldrich. N-(2-chloro-3-pyridinyl)-2-methylpropanamide Product Page (CAS 547705-74-8). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 836741, N-(2-chloropyridin-3-yl)butanamide (Isomer Reference). Retrieved from
-
Germann, U. A., et al. (2017). Ulixertinib (BVD-523) is an ERK1/2 kinase inhibitor with potent preclinical activity in BRAF- and RAS-mutant cell lines.[4] Cancer Discovery, 8(2).[4][5] Retrieved from
-
BioMed Valley Discoveries. Ulixertinib (BVD-523) Program Overview. Retrieved from
Sources
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- 3. 3-chloro-N-ethyl-2-methyl-N-[(6-methyl-2-pyridinyl)methyl]propanamide | C13H19ClN2O | CID 80270195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Screening for the Biological Activity of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
[1][2]
Executive Summary
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (CAS: 547705-74-8), also known as N-(2-chloropyridin-3-yl)isobutyramide, represents a privileged amidopyridine scaffold in medicinal and agrochemical discovery.[1][2] Structurally, it combines a 2-chloropyridine core—capable of nucleophilic aromatic substitution (
This guide details the technical protocols for screening this compound's biological potential.[1][2] Unlike fully optimized clinical candidates, this molecule functions primarily as a Fragment-Based Drug Discovery (FBDD) hit or a synthetic intermediate for kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] Researchers must screen for two distinct activity profiles:
Physicochemical Profiling & Assay Preparation
Before biological screening, the compound must be characterized to prevent false negatives due to precipitation or false positives due to aggregation.[1][2]
Chemical Properties[1][2][3][4][5][6][7]
-
Molecular Formula:
[1][2] -
Molecular Weight: 198.65 g/mol [2]
-
Calculated LogP (cLogP): ~1.8 – 2.2 (Lipophilic, membrane permeable)[2]
-
H-Bond Donors/Acceptors: 1 Donor (Amide NH), 2 Acceptors (Pyridine N, Carbonyl O)[2]
Solubility & Stock Preparation Protocol
The 2-chloropyridine moiety reduces aqueous solubility compared to simple pyridines.[1][2]
-
Primary Stock: Dissolve solid compound in 100% DMSO to a concentration of 100 mM . Vortex for 60 seconds.[1][2]
-
Working Solution: Dilute to 1000x the final assay concentration (e.g., 10 mM for a 10 µM screen) to maintain <0.1% DMSO in the final well.
-
Stability Warning: The 2-chloro group is stable in neutral DMSO but may hydrolyze or react with nucleophilic buffers (e.g., Tris, thiols) over prolonged storage (>24h) at room temperature.[2] Always prepare fresh working solutions.
Tier 1: Phenotypic Screening Protocols
Phenotypic assays provide an unbiased assessment of the compound's activity across complex biological systems.[1][2]
Cytotoxicity Profiling (Mammalian)
This assay determines the "therapeutic window" and identifies potential anti-cancer activity (e.g., via kinase inhibition).[2]
Methodology: Resazurin Reduction Assay
-
Cell Lines: HeLa (Cervical), A549 (Lung), HEK293 (Normal control).[2]
-
Treatment: 8-point dose-response (0.1 µM to 100 µM), 72h incubation.[1][2]
-
Readout: Add Resazurin (final 44 µM). Incubate 2–4h. Measure Fluorescence (
).
Data Interpretation:
- : Valid Hit. Proceed to Target Deconvolution.
- : Inactive or low potency.[1][2] Requires structural optimization (SAR).
Agrochemical Screen (Antifungal)
The structural similarity to Boscalid and Nicobifen precursors suggests potential activity against phytopathogenic fungi.[1][2]
Methodology: Mycelial Growth Inhibition [2]
Tier 2: Target-Based Mechanistic Screening
If phenotypic activity is observed, screen against these high-probability molecular targets.
Kinase Profiling (ATP-Site Binding)
The aminopyridine-amide motif is a classic "hinge-binder" pharmacophore, capable of forming hydrogen bonds with the kinase hinge region.[1][2]
Target Panel:
Assay Protocol (FRET-based):
-
Mix: Kinase (5 nM), Fluorescent Tracer, and Compound (10 µM) in assay buffer.
-
Incubate: 60 min at RT (allows competition for the ATP binding site).
-
Read: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Hit Criteria: >50% displacement of tracer at 10 µM.
Succinate Dehydrogenase (SDH) Inhibition
For agrochemical applications, this scaffold mimics the binding mode of SDHI fungicides (Complex II inhibitors).[1][2]
Assay Protocol (Mitochondrial Complex II):
-
Source: Mitochondrial fraction from S. cerevisiae or rat liver.[1][2]
-
Substrate: Succinate (10 mM).
-
Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol).[1][2]
-
Reaction: Measure decrease in absorbance at 600 nm (DCPIP reduction) over 20 mins.
-
Logic: Inhibition of SDH prevents electron transfer to DCPIP, slowing color change.[1][2]
Screening Logic & Workflow Visualization
The following diagram illustrates the decision matrix for screening N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
Figure 1: Screening cascade prioritizing phenotypic sorting followed by mechanistic validation.
Data Analysis & Hit Prioritization
Quantitative Metrics
Summarize screening data using the following template to enable rapid comparison.
| Parameter | Assay Type | Metric | Threshold for Hit |
| Potency | Cell Viability / Enzyme Inh. | ||
| Efficacy | % Inhibition @ Max Dose | ||
| Selectivity | Normal vs. Cancer Cells | Selectivity Index (SI) | |
| Liability | GSH Reactivity |
The "False Positive" Check
The 2-chloro substituent is an electrophile.[1][2] In High-Throughput Screening (HTS), "hits" may be artifacts caused by the compound reacting covalently with assay proteins (PAINS - Pan-Assay Interference Compounds).[1][2]
Safety & Handling (SDS Highlights)
While specific toxicological data for this intermediate may be sparse, treat as a substituted aminopyridine.[2]
References
-
PubChem. (n.d.).[1][2][3] Compound Summary: N-(2-chloropyridin-3-yl)butanamide (Analogous Structure).[1][2] National Library of Medicine.[1][2] Retrieved February 2, 2026, from [Link][2]
-
Hwang, J., et al. (2024).[2] Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction.[1][2][4] eLife.[1][2] Retrieved February 2, 2026, from [Link][2]
-
Li, Y., et al. (2022).[2][5] Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules (MDPI).[1][2] Retrieved February 2, 2026, from [Link][2]
Sources
- 1. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-chloropyridin-3-yl)butanamide | C9H11ClN2O | CID 836741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 5. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Determining the Solubility of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in Various Solvents
Abstract
Solubility is a critical physicochemical parameter that dictates the behavior, efficacy, and developability of a potential drug candidate. This guide provides a comprehensive framework for the systematic determination of the solubility of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, a novel chemical entity. We will explore the theoretical underpinnings of solubility, detail field-proven experimental protocols, and discuss the rationale behind solvent selection and analytical quantification. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, step-by-step methodologies to ensure the generation of accurate and reliable solubility data.
Introduction: The Central Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of a drug's ultimate success. Poor aqueous solubility can lead to slow drug absorption, inadequate and variable bioavailability, and an inability to formulate effective intravenous dosage forms.[1] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a critical, strategic imperative.
This guide focuses on N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, a compound with a structure that suggests potential complexities in its dissolution behavior. By establishing a robust solubility profile in a range of pharmaceutically relevant solvents, researchers can:
-
Inform Lead Optimization: Guide medicinal chemists in modifying the structure to enhance solubility without compromising pharmacological activity.
-
Facilitate Formulation Development: Provide essential data for selecting appropriate excipients and dosage forms (e.g., oral solids, parenteral solutions).
-
Predict In Vivo Performance: Use solubility data as a key input for biopharmaceutical classification systems (BCS) to anticipate oral absorption.[2][3]
-
Ensure Assay Integrity: Prevent false negatives in biological screens that can arise from compound precipitation in assay media.
This document will provide the necessary protocols to build a comprehensive understanding of this compound's solubility, grounded in established scientific principles and regulatory expectations.
Theoretical Foundations of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solute. Several factors intrinsic to the molecule and the solvent system govern this property.
Molecular Properties Influencing Solubility
The structure of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide dictates its potential for intermolecular interactions, which are the primary drivers of solubility. Key considerations include:
-
Polarity and Lipophilicity (LogP): The principle of "like dissolves like" is fundamental. The pyridine ring and amide group introduce polar characteristics, while the chlorosubstituent and the isobutyl group contribute to its lipophilicity. An estimated XLogP3 value can provide an initial prediction of its preference for polar versus non-polar solvents.[4]
-
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), and the pyridine nitrogen can also act as an acceptor.[4] The ability to form hydrogen bonds with solvent molecules is crucial for dissolution in protic solvents like water.
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released from the solvation of individual molecules. A high crystal lattice energy, often associated with stable polymorphs, can significantly limit solubility.
The Critical Distinction: Thermodynamic vs. Kinetic Solubility
In drug discovery, solubility is often discussed in two distinct contexts: thermodynamic and kinetic.[5][6][7][8]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, representing the maximum concentration of a compound dissolved in a solvent when the system has reached equilibrium.[6][7][9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours). This value is crucial for pre-formulation and understanding the compound's intrinsic properties.[10]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[6] It measures the point of precipitation rather than the dissolution of a solid.[6] While less representative of true equilibrium, it is a high-throughput method widely used in early discovery to flag potential solubility issues.[10]
This guide will focus on determining the thermodynamic solubility , as it provides the most accurate and fundamental data for drug development decisions.
The Influence of pH
For ionizable compounds, solubility is highly dependent on the pH of the medium.[11][12][13] The Henderson-Hasselbalch equation governs the ratio of the ionized to the non-ionized form of the drug. The pyridine nitrogen in N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is weakly basic and will become protonated (ionized) at a pH below its pKa.
-
Weakly Basic Drugs: Are more soluble in acidic conditions (pH < pKa) where the ionized form predominates.[11][14]
-
Weakly Acidic Drugs: Are more soluble in basic conditions (pH > pKa).[11]
Therefore, characterizing solubility across a physiologically relevant pH range is mandatory, as stipulated by regulatory guidelines like the ICH M9.[2][3][15]
Experimental Design and Solvent Selection
A robust solubility study requires a carefully selected panel of solvents that are relevant to both physiological conditions and pharmaceutical processing.
Rationale for Solvent Selection
The chosen solvents should probe the compound's behavior in a variety of chemical environments.
| Solvent Category | Specific Examples | Rationale & Application |
| Aqueous Buffers (ICH Guideline) | pH 1.2 (Simulated Gastric Fluid, without enzymes) | Simulates stomach pH. Essential for predicting dissolution upon oral administration.[3] |
| pH 4.5 Acetate Buffer | Represents an intermediate pH of the small intestine. | |
| pH 6.8 Phosphate Buffer | Simulates the pH of the lower small intestine.[2][3] | |
| Biorelevant Media | Fasted State Simulated Intestinal Fluid (FaSSIF) | Mimics the composition of intestinal fluids on an empty stomach, containing bile salts and lecithin. Crucial for predicting in vivo dissolution for BCS Class II/IV drugs.[16][17] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Simulates intestinal fluid after a meal, with higher concentrations of bile salts. Used to investigate potential food effects on absorption.[16][18][17][19] | |
| Organic & Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Common co-solvents used in liquid and parenteral formulations to enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent used for preparing stock solutions for high-throughput screening.[20] | |
| Acetonitrile, Methanol | Common solvents used in analytical procedures (e.g., HPLC mobile phases).[21] |
Gold-Standard Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility.[22] It is a self-validating system because the continued presence of excess solid compound at the end of the experiment confirms that equilibrium saturation was achieved. This protocol is consistent with guidelines from the OECD and other regulatory bodies.[22][23][24]
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
Materials:
-
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (solid, high purity)
-
Selected solvents (as per Table in Section 3.1)
-
Glass vials with screw caps (e.g., 2 mL HPLC vials)
-
Analytical balance
-
Calibrated pipettes
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PVDF recommended for low protein binding)
Procedure:
-
Preparation: Add an excess amount of solid N-(2-Chloro-3-pyridinyl)-2-methylpropanamide to a glass vial. A visual excess should be apparent; typically, 2-5 mg is sufficient for a 1 mL solvent volume.
-
Causality: Adding a clear excess of solid is the core principle of this method. It ensures that the solvent becomes saturated and remains in equilibrium with the solid phase throughout the experiment.
-
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the pre-heated solvent into the vial.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to 37 ± 1 °C (for physiologically relevant data) or another specified temperature. Agitate vigorously for 24 to 48 hours.[27]
-
Causality: Constant agitation maximizes the surface area of the solid in contact with the solvent, facilitating the dissolution process. The extended incubation time is critical to ensure the system reaches a true thermodynamic equilibrium. A time-course study (sampling at 24, 48, and 72 hours) is recommended for a new compound to confirm that the concentration has reached a plateau.[27]
-
-
Phase Separation: After incubation, remove the vials and allow them to stand at the experimental temperature for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately separate the dissolved solute from the undissolved solid. This is a critical step to prevent artificially high results.
-
Method A (Recommended): Filtration. Use a syringe to draw the supernatant and pass it through a chemical-resistant, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.
-
Method B: Centrifugation. Centrifuge the vial at high speed (e.g., >10,000 rpm for 15 minutes) to pellet the excess solid. Carefully pipette the supernatant without disturbing the pellet.
-
Self-Validation: The filtrate or centrifuged supernatant should be crystal clear. Any visible particulate matter indicates failed separation, and the sample must be re-processed.
-
-
Dilution & Analysis: Immediately after separation, dilute the sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Causality: Dilution prevents the compound from precipitating due to temperature changes or solvent evaporation prior to analysis.[27]
-
-
Quantification: Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[20][28] The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of the compound.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography is the preferred technique for accurately quantifying the concentration of a dissolved compound due to its specificity and sensitivity.[20][26]
HPLC Method Development Outline
-
Solvent Selection: The mobile phase must be chosen to ensure the analyte is soluble and results in a good peak shape.[26][29] A typical starting point for a compound like this would be a reversed-phase method using a C18 column with a mobile phase of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide by running a UV scan. This ensures maximum sensitivity.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., from 1 µg/mL to 100 µg/mL). Inject these standards and plot the peak area versus concentration. The resulting curve must have a correlation coefficient (r²) > 0.995 to be considered linear and reliable for quantification.
Sample Calculation
Solubility (µg/mL) = CHPLC × Dilution Factor
-
CHPLC: Concentration determined by the HPLC from the calibration curve (µg/mL).
-
Dilution Factor: The total volume of the diluted sample divided by the initial volume of the supernatant used.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.
| Solvent/Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) ± SD (n=3) | Mean Solubility (mM) ± SD (n=3) |
| Purified Water | ~7.0 | 37 | Experimental Data | Calculated Data |
| 0.1 N HCl Buffer | 1.2 | 37 | Experimental Data | Calculated Data |
| Acetate Buffer | 4.5 | 37 | Experimental Data | Calculated Data |
| Phosphate Buffer | 6.8 | 37 | Experimental Data | Calculated Data |
| FaSSIF | 6.5 | 37 | Experimental Data | Calculated Data |
| FeSSIF | 5.0 | 37 | Experimental Data | Calculated Data |
| Ethanol | N/A | 25 | Experimental Data | Calculated Data |
| Propylene Glycol | N/A | 25 | Experimental Data | Calculated Data |
SD: Standard Deviation; n: number of replicates.
Interpretation:
-
pH-Solubility Profile: Plotting solubility (on a log scale) versus pH will reveal the compound's ionization behavior and identify the pH of lowest solubility. This is critical for predicting where in the gastrointestinal tract the compound is likely to dissolve or precipitate.
-
Biorelevant Media: A significant increase in solubility in FaSSIF or FeSSIF compared to aqueous buffers suggests that bile salts play a major role in its solubilization, which is a key indicator for potential food effects.
-
Co-solvent Effects: High solubility in organic co-solvents can provide a pathway for developing liquid or parenteral formulations.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide. By adhering to the gold-standard shake-flask protocol and employing validated analytical methods, researchers can generate trustworthy data that is essential for making informed decisions in the drug development process. The resulting solubility profile will serve as a foundational dataset, guiding future formulation strategies, predicting in vivo behavior, and ultimately contributing to the successful advancement of this compound.
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Pandey, P. et al. (n.d.). pH and Solvent Effect on Drug Solubility. SlideShare. [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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An In-Depth Technical Guide to the Historical Discovery and Development of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide and its Analogs
This guide provides a comprehensive technical overview of the historical context, synthesis, and biological evaluation of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide and related nicotinamide derivatives. It is intended for researchers, scientists, and professionals in the fields of drug discovery and agrochemical development.
Introduction: The Emergence of Chloropyridinyl Amides
The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds, from pharmaceuticals to agrochemicals.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in medicinal and agricultural chemistry. The introduction of a chlorine atom and an amide linkage to the pyridine core, as seen in the class of N-(2-chloro-3-pyridinyl) amides, has given rise to molecules with a wide range of biological activities. These compounds have been investigated for their potential as insecticides, fungicides, and herbicides.[2][3][4] This guide will focus on a representative member of this class, N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, to explore the scientific journey from its conceptualization to its potential applications.
Discovery and Historical Development: A Legacy of Innovation in Pest Control
The development of N-(2-chloro-3-pyridinyl) amides can be viewed as a logical progression in the broader history of insecticide and fungicide development. The 20th century saw the rise of synthetic pesticides, with classes like the organochlorines, organophosphates, carbamates, and pyrethroids dominating the market. However, issues of resistance, environmental persistence, and non-target toxicity spurred the search for novel chemical entities with improved safety profiles and alternative modes of action.
A significant breakthrough in insecticide chemistry was the discovery of the neonicotinoids in the 1980s, with imidacloprid being the first to be commercialized in 1993.[5] These compounds, which also feature a chloropyridinyl moiety, act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[6] The success of neonicotinoids highlighted the potential of the chloropyridinyl scaffold in insecticide design.
Parallel to this, the development of diamide insecticides, such as flubendiamide and chlorantraniliprole, introduced a new mode of action targeting the insect ryanodine receptor.[7][8] These compounds, characterized by an amide linkage, demonstrated high efficacy against a range of pests.
The conceptualization of N-(2-chloro-3-pyridinyl) amides likely emerged from the confluence of these research streams. The combination of the toxophoric 2-chloro-3-pyridinyl group with a functional amide linkage presented a promising avenue for the discovery of new bioactive molecules. Early explorations into this chemical space were likely driven by the need for new agrochemicals to manage resistance to existing products and to meet the growing demand for food production.
Synthesis and Chemical Properties
The synthesis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide hinges on the preparation of the key intermediate, 2-chloro-3-aminopyridine. Several synthetic routes to this precursor have been reported in the patent literature.
Synthesis of 2-Chloro-3-aminopyridine
One common method involves the direct chlorination of 3-aminopyridine using reagents like hydrochloric acid and hydrogen peroxide.[2][9] However, this method can lead to over-chlorination. A more controlled approach starts from 2-pyridone, which undergoes nitration, N-alkylation for protection, chlorination, and subsequent reduction of the nitro group to an amine.[1]
Acylation of 2-Chloro-3-aminopyridine to form N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
The final step in the synthesis is the acylation of 2-chloro-3-aminopyridine with 2-methylpropanoyl chloride. This is a standard amide bond formation reaction.
Experimental Protocol: Synthesis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise.
-
Acylation: Slowly add a solution of 2-methylpropanoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
Biological Activity and Mechanism of Action
While specific biological data for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is not extensively available in the public domain, the activities of related nicotinamide and chloropyridinyl derivatives suggest potential applications in agriculture as fungicides or insecticides.
Potential Fungicidal Activity
Several studies have highlighted the fungicidal properties of nicotinamide derivatives.[2][3][10] These compounds can act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to cell death. The 2-chloronicotinamide scaffold, in particular, has shown promise in this area.[3]
Proposed Mechanism of Action as a Fungicide:
Caption: Proposed mechanism of fungicidal action via inhibition of succinate dehydrogenase.
Potential Insecticidal Activity
The 2-chloro-3-pyridinyl moiety is a key component of neonicotinoid insecticides, which target the nicotinic acetylcholine receptor (nAChR).[6] It is plausible that N-(2-chloro-3-pyridinyl) amides could also interact with this receptor or other targets in the insect nervous system. The broader class of diamide insecticides, which feature a central amide linkage, are known to act on insect ryanodine receptors, modulating calcium release and causing paralysis.[7][8][11]
Structure-Activity Relationships (SAR)
The biological activity of N-(2-chloro-3-pyridinyl) amides can be modulated by modifications to both the pyridine ring and the amide side chain. SAR studies on related compounds provide insights into the key structural features for activity.
| Moiety | Position of Substitution | Effect of Substitution |
| Pyridine Ring | 2-position | The chloro substituent is often crucial for activity. |
| 5-position | Introduction of electron-withdrawing groups like trifluoromethyl can enhance herbicidal activity in related compounds.[4] | |
| Amide Side Chain | Acyl group | The nature of the alkyl or aryl group can significantly impact potency and spectrum of activity. Bulky substituents may decrease activity. |
| Amine nitrogen | Substitution on the amide nitrogen is generally not favored for the fungicidal SDHI mechanism. |
The lipophilicity and electronic properties of the substituents play a critical role in determining the overall activity of the molecule.
Experimental and Developmental Workflow
The discovery and development of a novel compound like N-(2-Chloro-3-pyridinyl)-2-methylpropanamide follows a structured workflow from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery and development of novel agrochemicals.
Conclusion
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide represents a class of compounds with significant potential in the agrochemical sector. While detailed public information on this specific molecule is limited, the broader scientific context of chloropyridinyl and nicotinamide chemistry provides a strong foundation for its rational design and evaluation. The synthetic routes are well-established, and the potential biological activities are grounded in the known mechanisms of related compounds. Further research into this and similar molecules could lead to the development of novel and effective solutions for crop protection.
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]
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Synthesis of new distyrylpyridine analogues bearing amide substructure as effective insecticidal agen. (2021). Assiut University. [Link]
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N-Hetaryl-[2(1 H)-pyridinyliden]cyanamides: A New Class of Systemic Insecticides. (2022). PubMed. [Link]
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Design, Synthesis, Biological Evaluation, and In Silico Study of N‐(Pyridin‐2/3‐yl)alkanamide Derivatives as Quorum Sensing Inhibitors Against Pseudomonas aeruginosa | Request PDF. (n.d.). ResearchGate. [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). PubMed. [Link]
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N-(2-Chloro-3-pyridinyl)-2-methylpropanamide stability and degradation profile
An In-depth Technical Guide to the Stability and Degradation Profile of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Abstract
The characterization of a new chemical entity's stability and degradation profile is a cornerstone of pharmaceutical development, directly impacting drug safety, efficacy, and shelf-life. This guide provides a comprehensive framework for elucidating the intrinsic stability of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, a novel active pharmaceutical ingredient (API). By integrating established principles of physical organic chemistry with state-of-the-art analytical methodologies, we present a systematic approach to identifying degradation pathways and developing robust, stability-indicating analytical methods. This document is intended for researchers, analytical scientists, and formulation experts engaged in the preclinical and early-phase development of new drug candidates. Through a combination of forced degradation studies, chromatographic separations, and spectroscopic analyses, we outline a self-validating workflow that ensures data integrity and regulatory compliance.
Introduction: The Imperative of Stability Profiling
The stability of an active pharmaceutical ingredient is a critical quality attribute that dictates its storage requirements, shelf-life, and ultimately, its safety and efficacy profile. Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure that a drug product remains within its specifications throughout its lifecycle. Early-phase characterization of a molecule's inherent stability and degradation pathways—often termed forced degradation or stress testing—is not merely a regulatory hurdle; it is a fundamental scientific investigation that informs lead candidate selection, formulation development, and the design of a robust analytical control strategy.
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide contains several functional groups susceptible to chemical degradation: an amide linkage prone to hydrolysis, a chloro-substituted pyridine ring that can undergo nucleophilic substitution or degradation, and an aliphatic moiety that could be susceptible to oxidation. Understanding the lability of these groups under various environmental stresses is paramount.
This guide will delineate the strategic approach to:
-
Forced Degradation Studies: Intentionally degrading the API under controlled conditions to predict its primary degradation pathways.
-
Development of a Stability-Indicating Analytical Method: Establishing a validated analytical method capable of separating the intact API from its degradation products.
-
Structural Elucidation of Degradants: Identifying the chemical structures of significant degradation products to understand the mechanisms of decomposition.
Experimental Design: Forced Degradation Protocol
Forced degradation studies are designed to accelerate the degradation process to generate the likely degradation products that could form under long-term storage conditions.[1] The goal is not to completely degrade the API, but rather to achieve a target degradation of 5-20%.[2] This level of degradation is sufficient to detect and characterize degradants without generating secondary or tertiary products that may not be relevant to the actual stability profile.
General Considerations
-
API Concentration: A concentration of 1 mg/mL is often recommended for these studies.[2]
-
Controls: A control sample (API in solvent, protected from stress) should be analyzed alongside the stressed samples.
-
Mass Balance: The sum of the assay of the API and the impurities should remain constant throughout the study. A significant deviation may indicate the formation of non-chromophoric degradants, volatile compounds, or precipitation.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters, amides, and lactams.[3] The amide bond in N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a primary target for hydrolytic cleavage.
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Reflux the solution at 60°C for 24 hours.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.[4]
-
Reflux the solution at 60°C for 24 hours.
-
Withdraw samples at similar time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of purified water.
-
Reflux the solution at 60°C for 24 hours.
-
Withdraw samples at the same time points.
-
Causality: The use of acidic and basic conditions is designed to catalyze the hydrolysis of the amide bond.[5][6] Heating accelerates the reaction rate, allowing for observable degradation within a practical timeframe. Neutralization is critical to prevent further degradation after sampling and to protect the analytical column.
Oxidative Degradation
Oxidation can occur at electron-rich centers of a molecule. The pyridine ring and the tertiary carbon of the isobutyryl group in N-(2-Chloro-3-pyridinyl)-2-methylpropanamide are potential sites of oxidation.
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the API.
-
Stress Condition:
-
To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at predetermined time points.
-
Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies. The reaction is typically conducted at room temperature as heat can aggressively accelerate oxidation, leading to unrealistic degradation profiles.
Photolytic Degradation
Photostability testing is essential to determine if a drug substance is sensitive to light. The ICH Q1B guideline provides a standardized approach for photostability testing.[7][8]
Protocol:
-
Sample Preparation: Place a thin layer of the solid API in a chemically inert, transparent container. Prepare a 1 mg/mL solution of the API for solution-state photostability.
-
Light Exposure:
-
Expose the samples to a light source that provides both ultraviolet (UV) and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[9]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the samples after the exposure period.
Causality: Light energy can be absorbed by chromophores in the molecule, leading to photochemical reactions. The chloro-pyridine moiety is a potential chromophore. Comparing the stressed sample to the dark control allows for the specific identification of photodegradants.
Thermal Degradation
Thermal degradation studies assess the stability of the API at elevated temperatures.
Protocol:
-
Solid State: Place the solid API in a controlled temperature chamber (e.g., 60°C) for a specified period (e.g., 7 days).
-
Solution State: Heat a 1 mg/mL solution of the API at 60°C.
-
Analysis: Analyze the samples at predetermined time points.
Causality: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, leading to degradation. This test helps to identify thermally labile functional groups.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, excipients, or other potential impurities.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13]
Method Development Strategy
The development of a robust SIM involves a systematic approach to optimize the separation of the API from all potential degradants generated during forced degradation studies.
Workflow for SIM Development:
Caption: Workflow for Stability-Indicating Method Development.
Step-by-step Protocol:
-
Column and Mobile Phase Selection:
-
Start with a reversed-phase C18 column, which is versatile for a wide range of small molecules.
-
Screen different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Gradient Optimization:
-
Develop a gradient elution method to ensure the separation of both polar and non-polar degradants from the API peak.[12]
-
-
Detection Wavelength:
-
Use a photodiode array (PDA) detector to determine the optimal wavelength for detection, where the API has significant absorbance and interferences are minimal.
-
-
Peak Purity Assessment:
-
Peak purity analysis using a PDA detector is crucial to ensure that the API peak is not co-eluting with any degradants. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm peak identity and purity.[12]
-
Method Validation
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by separating the API from all degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Degradation Pathway Elucidation
Understanding the degradation pathways is crucial for identifying critical stability attributes and for the safety assessment of the degradation products.
Identification of Degradants
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradant peaks with that of the parent API, the molecular weights of the degradants can be determined. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in proposing the chemical structures of the degradants.
Hypothetical Degradation Pathway for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide:
Caption: Hypothetical Degradation Pathways.
Data Summary
The results of the forced degradation studies should be summarized in a table to provide a clear overview of the API's stability profile.
| Stress Condition | % Degradation of API | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | DP1 (12.5%) |
| 0.1 M NaOH, 60°C, 24h | 18.5% | 2 | DP1 (15.8%) |
| 3% H₂O₂, RT, 24h | 8.7% | 1 | DP3 (7.9%) |
| Photolytic (ICH Q1B) | 5.1% | 1 | Not Identified |
| Thermal (60°C, 7 days) | 2.3% | 0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Recommendations
The stability and degradation profile of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide indicates a primary susceptibility to hydrolysis of the amide bond under both acidic and basic conditions. The molecule also shows moderate sensitivity to oxidation and minor sensitivity to light, while being relatively stable to thermal stress. The developed stability-indicating HPLC method has proven to be specific and robust for the quantification of the API and its degradation products.
Based on these findings, the following recommendations are made:
-
Formulation Development: Aqueous-based formulations should be buffered to a pH where the rate of hydrolysis is minimal. The inclusion of an antioxidant may be considered to mitigate oxidative degradation.
-
Packaging and Storage: To protect against photolytic degradation, light-resistant packaging is recommended. Standard controlled room temperature storage conditions are likely to be adequate.
-
Further Studies: The structure of the major degradation products should be confirmed by spectroscopic techniques (e.g., NMR), and their safety profiles should be evaluated.
This comprehensive stability assessment provides a solid foundation for the subsequent stages of drug development, ensuring that a safe, effective, and stable drug product can be brought to the clinic and the market.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [URL: https://www.pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [URL: https://jordilabs.
- Method Development & Validation (Stability-Indicating). Regis Technologies. [URL: https://www.registech.
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/02/13.Stability-Indicating-HPLC-Method-Development-A-Review.pdf]
- Stability-indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [URL: https://irjpms.com/wp-content/uploads/2023/12/IRJPMS-V7N6-1.pdf]
- ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]
- ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q1a-r2-stability-testing-of-new-drug-substances-and-products]
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q1b-stability-testing-photostability-testing-of-new-drug-substances-and-products]
- Q1A(R2) Guideline. ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.
- Stability Indicating HPLC Method Development: A Review. ResearchGate. [URL: https://www.researchgate.
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [URL: https://www.slideshare.net/BhaumikBavishi/q1a-r2-stability-testing-of-new-drug-substances-and-products-pptx]
- Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [URL: https://allen.ac.in/revision-notes/chemistry/amide-hydrolysis]
- A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20162548/]
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [URL: https://www.researchgate.
- Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. [URL: https://www.slideshare.net/slideshow/stability-testing-photostability-testing-of-new-drug-substances-and-productsq1bpptx/251346330]
- Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [URL: https://www.ijsdr.org/papers/IJSDR2209021.pdf]
- Photostability testing theory and practice. Q1 Scientific. [URL: https://www.q1scientific.com/photostability-testing-theory-and-practice/]
- Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1ar2-stability-testing-new-drug-substances-and-products]
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]
- Reactions of Amides. Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/21-nitrogen-compounds/21-2-amides/21-2-2-reactions-of-amides/]
- 21.7: Chemistry of Amides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives_and_Nitriles/21.07%3A_Chemistry_of_Amides]
- CHAPTER 2: Hydrolytic Degradation. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849733733-00010/978-1-84973-373-3]
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
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- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. q1scientific.com [q1scientific.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. irjpms.com [irjpms.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
This Application Note is designed for researchers and process chemists involved in the synthesis and purification of pharmaceutical intermediates. It details the method development, validation, and scale-up for the purification of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide , a critical scaffold in medicinal chemistry.[1]
Introduction & Molecule Profile[2][3]
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (also known as N-(2-chloropyridin-3-yl)isobutyramide) is a functionalized pyridine derivative often used as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2]
The purification challenge lies in separating the target amide from its primary impurity: the starting material 3-amino-2-chloropyridine . While the target is moderately lipophilic, the precursor is a polar, basic amine prone to severe peak tailing on standard silica columns due to silanol interactions.[1] This protocol utilizes a pH-controlled Reversed-Phase (RP) strategy to maximize resolution and recovery.[1]
Physicochemical Profile
| Property | Value (Predicted/Exp) | Implications for HPLC |
| Formula | C | MW: 198.65 g/mol |
| LogP | ~1.8 | Retains well on C18; elutes with moderate organic %.[1] |
| pKa (Pyridine N) | < 3.0 (Est.)[1][3] | The 2-Cl and 3-Amide groups are electron-withdrawing, significantly reducing the basicity of the pyridine ring compared to pyridine (pKa 5.2).[1] |
| Solubility | DMSO, MeOH, ACN | Sample loading should use DMSO or MeOH/Water mixtures.[1] |
Analytical Method Development
Column Selection Strategy
Standard C18 columns often exhibit peak tailing for pyridines.[1] To mitigate this, we employ a Base-Deactivated Silica (BDS) or a heavily End-capped C18 column.[1]
-
Recommended Phase: C18 with high carbon load (e.g., XBridge C18, Gemini C18, or equivalent).[1]
-
Mechanism: The steric protection of silanols prevents secondary interactions with the pyridine nitrogen.[1]
Mobile Phase Chemistry
Buffer Selection: Although the target molecule is weakly basic, the starting material (3-amino-2-chloropyridine) is a stronger base.[1]
-
Acidic pH (0.1% Formic Acid, pH ~2.7): Protonates the residual amine starting material, causing it to elute early (solvent front or < 2 min).[1] The target amide, being less basic and more lipophilic, retains longer, ensuring excellent separation.[1]
-
Neutral pH (Ammonium Acetate, pH 6.5): Acceptable, but may lead to broader peaks for the amine impurity.[1] Acidic conditions are preferred for purity analysis.
Standard Analytical Protocol (QC Method)
| Parameter | Condition |
| Column | C18 End-capped, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic hold for polar impurities)2-10 min: 5% → 95% B (Linear Gradient)10-12 min: 95% B (Wash)12.1 min: 5% B (Re-equilibration) |
| Detection | UV @ 254 nm (Primary), 230 nm (Secondary) |
| Temperature | 30°C |
| Injection Vol | 5-10 µL |
Preparative Purification Protocol
This section details the scale-up from analytical QC to preparative isolation.[1]
System Suitability & Loading
Before committing the crude batch, perform a loading study to determine the maximum injection volume that maintains resolution (Rs > 1.[1]5) between the amine impurity and the amide target.[1]
-
Solvent: Dissolve crude solid in DMSO:Methanol (1:1). Avoid pure ACN as it may cause precipitation upon injection into the aqueous stream.[1]
-
Concentration: Aim for 50–100 mg/mL.
Preparative Gradient (Linear Scale-Up)
Goal: Isolate the target (Retention time ~6-7 min in analytical) while washing out the early-eluting amine.[1]
| Parameter | Condition |
| Column | Prep C18, 19 x 150 mm, 5 µm (or 10 µm for cost efficiency) |
| Flow Rate | 15–20 mL/min (Adjust based on column pressure limit) |
| Mobile Phase | A: Water + 0.1% Formic Acid B: ACN |
| Gradient | 0-1 min: 10% B (Flush polar salts/amines)1-8 min: 10% → 60% B (Shallow gradient focuses the target)8-10 min: 95% B (Column Wash) |
| Fraction Trigger | Slope + Threshold (Collect peaks > 20 mAU) |
Post-Purification Processing[1]
-
Pool Fractions: Combine fractions corresponding to the main peak.[1]
-
Neutralization (Optional): If the product is sensitive to acid (unlikely for this amide), neutralize with dilute NaHCO
before evaporation. However, for most applications, simple evaporation is sufficient.[1] -
Lyophilization/Evaporation: Remove ACN via rotary evaporation at 40°C, then lyophilize the aqueous residue to obtain the white/off-white solid.
Visual Workflow & Logic
The following diagram illustrates the decision logic for the purification workflow, ensuring scientific integrity and reproducibility.
Figure 1: Purification Workflow. Logic flow from crude solubility check to final validated product.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between pyridine N and silanols. | Ensure mobile phase contains 0.1% Formic Acid or TFA.[1] Switch to a "high-load" or "end-capped" column.[1] |
| Split Peaks | Sample solvent too strong (e.g., 100% DMSO).[1] | Dilute sample with water/buffer until slightly cloudy, then add just enough MeOH to clear.[1] Inject smaller volumes. |
| Low Recovery | Precipitation in the column or fraction collector.[1] | Ensure the fraction collector rack is not too cold.[1] Verify solubility in the mobile phase B (ACN). |
| Fronting | Column Overload. | Reduce injection mass.[1] Increase column diameter. |
References
-
PubChem. (2023).[1][4] N-(2-chloropyridin-3-yl)butanamide Compound Summary. National Library of Medicine.[1] [Link][1]
-
SIELC Technologies. (n.d.).[1] HPLC Separation of Aminopyridines Isomers. [Link]
-
ResearchGate. (2022).[1] Synthesis and characterization of chloropyridine derivatives. [Link]
-
Helix Chromatography. (n.d.).[1][4] HPLC Method for Analysis of Pyridine and Aminopyridines. [Link][1]
Sources
- 1. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-[2-(2-Chloropyridin-4-yl)-2-oxoethyl]isonicotinonitrile | C13H8ClN3O | CID 59332805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in Biological Samples
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantitative analysis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in biological matrices, specifically plasma. The described methodology utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach. This application note details a complete workflow, from sample preparation to method validation, designed to meet the rigorous standards of regulated bioanalysis. The protocols are grounded in established scientific principles and adhere to international guidelines for bioanalytical method validation.
Introduction: The Rationale for a Validated Bioanalytical Method
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a novel compound with potential pharmacological activity. To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a reliable and validated bioanalytical method is paramount. The development of such a method for quantifying this analyte in biological samples is a critical step in preclinical and clinical drug development. The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical technique, for which LC-MS/MS is the gold standard.
The causality behind choosing LC-MS/MS lies in its ability to provide high selectivity through mass-based detection of both the parent ion and a specific fragment ion, minimizing the impact of matrix interferences. This, coupled with the separation power of modern HPLC/UHPLC systems, allows for the accurate quantification of analytes at low concentrations.
Analyte and Internal Standard
A crucial aspect of quantitative bioanalysis is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. An ideal IS is a structural analog of the analyte that is not present in the biological matrix and does not interfere with the analyte's signal. For N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, a stable isotope-labeled (SIL) analog, such as N-(2-Chloro-3-pyridinyl)-2-methylpropanamide-d7, is the preferred choice as it co-elutes with the analyte and exhibits similar ionization efficiency, providing the most accurate correction. If a SIL-IS is not available, a close structural analog can be used, but requires more rigorous validation to ensure it adequately tracks the analyte's behavior.
| Compound | Chemical Structure | Molecular Formula |
| N-(2-Chloro-3-pyridinyl)-2-methylpropanamide | [Insert Chemical Structure Image Here] | C10H13ClN2O |
| N-(2-Chloro-3-pyridinyl)-2-methylpropanamide-d7 (IS) | [Insert Chemical Structure Image of SIL-IS Here] | C10H6D7ClN2O |
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust method for the extraction and analysis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide from human plasma.
Materials and Reagents
-
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide reference standard
-
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide-d7 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[1][2][3]
Protocol:
-
Allow all samples (standards, QCs, and unknown) and reagents to thaw to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid. The cold temperature and acid aid in efficient protein precipitation.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A (e.g., water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject onto the LC-MS/MS system.
Caption: Protein Precipitation Workflow.
LC-MS/MS Conditions
The following are suggested starting conditions for the LC-MS/MS analysis. Optimization will be necessary to achieve the desired performance.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (IS) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Note: The specific MRM transitions and collision energies must be determined by infusing the analyte and internal standard into the mass spectrometer.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation process should be conducted in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9]
Caption: Core Components of Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[5][8]
Table 2: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Linearity | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value. |
| Precision | The CV at each QC level should be ≤15%. |
| Lower Limit of Quantification (LLOQ) | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within ±20% and ≤20%, respectively. |
| Stability | Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
Detailed Validation Protocols
4.2.1. Selectivity and Matrix Effect
-
Selectivity: Analyze blank plasma from at least six different individuals to assess for endogenous interferences at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked blank plasma to the peak area of the analyte in a neat solution at the same concentration. This should be performed at low and high QC concentrations.
4.2.2. Calibration Curve and Linearity
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.
-
The calibration range should encompass the expected concentrations in study samples.
-
Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Use a weighted linear regression (e.g., 1/x² or 1/x) to fit the data.
4.2.3. Accuracy and Precision
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in three separate analytical runs on different days.
-
Calculate the intra- and inter-run accuracy (as % bias) and precision (as % CV).
4.2.4. Stability
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
Autosampler Stability: Analyze processed samples that have been stored in the autosampler for a defined period.
Conclusion
The described LC-MS/MS method provides a robust and reliable framework for the quantitative analysis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in plasma. Adherence to the detailed protocols for sample preparation, analysis, and rigorous method validation will ensure the generation of high-quality data suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. This application note serves as a comprehensive starting point for researchers, and further optimization may be required based on specific laboratory instrumentation and study requirements.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Kask, K., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 975, 41-48. [Link]
-
Dunn, W. B., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Metabolomics, 9(4), 896-907. [Link]
-
International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation. [Link]
-
Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Cormack, B. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Prapamontol, T., et al. (2014). Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand. Journal of Environmental Science and Health, Part B, 49(12), 913-920. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. hhs.gov [hhs.gov]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. youtube.com [youtube.com]
Application Note: N-(2-Chloro-3-pyridinyl)-2-methylpropanamide as a Chemical Probe for Target Validation
This Application Note is designed for researchers utilizing N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (also known as N-(2-chloropyridin-3-yl)isobutyramide) in the context of Fragment-Based Drug Discovery (FBDD) and Target Validation .
Given the molecule's low molecular weight (MW ~198.65 Da) and structural features (2-chloropyridine core), it functions primarily as a Fragment Probe or a Covalent Electrophilic Scaffold . This guide focuses on validating its binding mechanism, assessing its potential for nucleophilic aromatic substitution (
Introduction & Mechanistic Basis
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a functionalized pyridine fragment often identified in fragment-based screens against kinases, GPCRs (e.g., Smoothened receptor intermediates), and enzymes requiring ATP-mimetic scaffolds.
Chemical Biology Profile
-
Binding Mode: The amide linker (isobutyramide) acts as a hydrogen bond donor/acceptor motif, mimicking the backbone interactions of larger ligands.
-
Reactivity (The "Warhead" Potential): The chlorine atom at the C2 position of the pyridine ring renders the carbon electrophilic. In the presence of a nucleophilic cysteine residue within a protein binding pocket, this scaffold can undergo Nucleophilic Aromatic Substitution (
) , forming a covalent bond. -
Application: It is used to validate "druggability" of cryptic pockets and to map reactive cysteines in target proteins.
Experimental Workflow: Target Validation
The following workflow validates the target engagement of the probe, distinguishing between reversible binding and covalent modification.
Figure 1: Decision tree for validating the probe's mechanism of action (Reversible vs. Covalent).
Detailed Protocols
Protocol A: Surface Plasmon Resonance (SPR) for Affinity Determination
Objective: To determine the dissociation constant (
Materials:
-
Biacore T200 or S200 (Cytiva) or equivalent.
-
Sensor Chip CM5 or SA (Streptavidin) depending on protein tagging.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.
Procedure:
-
Immobilization: Immobilize the target protein to a level of ~3000-5000 RU (Response Units) to ensure sufficient signal for a small molecule (Theoretical
calculation required). -
Compound Preparation: Prepare a 200 mM stock of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in 100% DMSO.
-
Dilution Series: Perform a 2-fold serial dilution in Running Buffer (maintaining 2% DMSO constant) ranging from 1 mM down to 15 µM.
-
Injection:
-
Flow rate: 30 µL/min.
-
Contact time: 60 seconds.
-
Dissociation time: 120 seconds.
-
-
Solvent Correction: Run solvent correction cycles (1.5% to 2.5% DMSO) to compensate for bulk refractive index changes.
-
Analysis: Fit data to a 1:1 Langmuir binding model (for reversible) or a Two-State Reaction model (if conformational change/covalent reaction is suspected).
Success Criteria:
-
Square-wave sensorgrams indicate fast-on/fast-off (typical for fragments).
-
Dose-dependent response reaching saturation.
Protocol B: Intact Protein Mass Spectrometry (Covalency Check)
Objective: To test if the 2-Cl-pyridine core undergoes
Mechanism:
Procedure:
-
Incubation: Incubate 5 µM target protein with 50 µM N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in reaction buffer (pH 8.0 to promote cysteine nucleophilicity) for 1, 4, and 24 hours at room temperature.
-
Quenching: Quench with 1% Formic Acid.
-
LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to neutral mass.
Data Interpretation:
| Observation | Interpretation |
|---|---|
| No Mass Shift | Reversible binding only. Proceed to Protocol C. |
| +163 Da Shift | Covalent modification (
Protocol C: Ligand-Observed NMR (STD-NMR)
Objective: To map the epitope of the probe interacting with the protein (validating the "Fragment" nature).
Procedure:
-
Sample: 10 µM Protein + 500 µM Probe in
buffer. -
Experiment: Saturation Transfer Difference (STD) NMR.
-
Irradiation: On-resonance irradiation at protein methyl region (-0.5 ppm); Off-resonance at 30 ppm.
-
Analysis: Subtract On-resonance from Off-resonance spectra.
-
Result: Signals from the probe protons (isobutyryl methyls, pyridine aromatic protons) that receive magnetization transfer from the protein will appear in the difference spectrum.
Data Presentation & Analysis
When reporting validation data for this probe, summarize kinetics and efficiency metrics.
Table 1: Example Validation Data Summary
| Metric | Value (Hypothetical) | Significance |
| 120 µM | Typical for a fragment; suitable for optimization. | |
| Ligand Efficiency (LE) | 0.35 kcal/mol/heavy atom | High LE indicates a high-quality starting point. |
| Covalent Occupancy | 0% (at 4h) | Indicates reversible binding (unless designed for specific Cys). |
| Solubility | > 5 mM (DMSO) | Excellent physicochemical properties for assays. |
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Scott, D. E., et al. (2016). "Validation of small-molecule probes for chemical biology." Nature Chemical Biology, 12, 3–5. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Sigma-Aldrich Product Sheet. "N-(2-Chloro-3-pyridinyl)-2-methylpropanamide." Link(Note: Representative link for sourcing).
Disclaimer: This Application Note is for research purposes only. N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a chemical tool and has not been approved for clinical use. Always consult the Safety Data Sheet (SDS) before handling.
Role of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in early-stage drug discovery
Application Note: Strategic Deployment of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in Early-Stage Drug Discovery
Executive Summary
Compound: N-(2-Chloro-3-pyridinyl)-2-methylpropanamide CAS: 329763-36-3 (Generic/Related) | Molecular Weight: 198.65 g/mol Role: Privileged Scaffold Precursor / "Latent" Heterocycle
In the high-stakes environment of early-stage drug discovery, N-(2-Chloro-3-pyridinyl)-2-methylpropanamide serves as a critical regioselective anchor for synthesizing 2-isopropyl-3H-imidazo[4,5-b]pyridines . This scaffold is ubiquitous in kinase inhibitors (e.g., p38 MAPK, Aurora), GPCR modulators (mGluR, Angiotensin II), and antiviral agents.
Unlike direct alkylation of imidazopyridines—which often yields difficult-to-separate regioisomers (
Chemical Properties & Handling
| Property | Specification | Application Note |
| Appearance | White to off-white crystalline solid | High purity is essential for Cu-catalyzed cyclization to prevent catalyst poisoning. |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM | Excellent for solution-phase library synthesis. |
| Stability | Stable at RT; Hydrolysis-resistant | Storage: Keep desiccated. The 2-Cl bond is stable until activated by metal catalysis. |
| Reactivity | Latent Nucleophile (Amide N) + Electrophile (C-Cl) | Designed for Intramolecular Buchwald-Hartwig or |
Strategic Utility: The "Latent Heterocycle" Advantage
The primary value of this compound lies in its ability to solve the Regioselectivity Problem in heterocyclic chemistry.
-
The Problem: Alkylating a pre-formed imidazo[4,5-b]pyridine core typically results in a mixture of
-alkyl and -alkyl isomers, requiring tedious chromatographic separation. -
The Solution: By acylating 2-chloro-3-aminopyridine with isobutyryl chloride first, you "lock in" the
-isopropyl substituent. The subsequent cyclization (N-arylation) forces the formation of the specific 3H-imidazo[4,5-b]pyridine isomer.
Key Drug Discovery Applications:
-
Kinase Inhibitors: The 2-isopropyl group mimics the steric bulk of ATP in the hinge region of kinases.
-
Smoothened (Smo) Antagonists: Pyridine-carboxamide derivatives are key pharmacophores in Hedgehog signaling pathway inhibitors.
-
Bioisosteres: The resulting imidazopyridine is a direct bioisostere of purines (adenine/guanine), making it valuable in nucleoside analog development.
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: Efficient acylation of 2-chloro-3-aminopyridine.
-
Reagents: 2-Chloro-3-aminopyridine (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (TEA) (1.2 eq), Dichloromethane (DCM) [0.2 M].
-
Procedure:
-
Dissolve 2-chloro-3-aminopyridine in anhydrous DCM under
atmosphere. -
Cool to
and add TEA. -
Add isobutyryl chloride dropwise over 15 minutes. (Exothermic reaction—control temp <
). -
Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with sat.
. Extract with DCM ( ). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallization from EtOAc/Hexane or flash chromatography.
-
Protocol B: Copper-Catalyzed Cyclization to Imidazo[4,5-b]pyridine
Objective: Intramolecular N-arylation to close the ring.
-
Reagents: N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (1.0 eq), CuI (5 mol%), 1,10-Phenanthroline (10 mol%),
(2.0 eq), DMF [0.5 M]. -
Procedure:
-
In a sealed tube, combine the amide, CuI, ligand, and base.
-
Evacuate and backfill with Argon (
). -
Add anhydrous DMF via syringe.
-
Heat to
for 12–16 hours. -
Monitoring: Reaction is complete when the starting material (amide) spot disappears.
-
Workup: Cool to RT. Filter through a Celite pad (wash with EtOAc). Concentrate filtrate.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
-
Validation:
-
NMR: Disappearance of the amide N-H proton (~8.0 ppm). Appearance of the rigid bicyclic aromatic signals.
-
Visualizing the Reaction Pathway
The following diagram illustrates the strategic conversion of the precursor into the privileged scaffold.
Caption: Regioselective synthesis of 2-isopropyl-3H-imidazo[4,5-b]pyridine via the N-(2-chloro-3-pyridinyl)-2-methylpropanamide intermediate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Cyclization) | Catalyst Poisoning / Wet Solvent | Ensure DMF is anhydrous (keep over molecular sieves). Use 99.99% pure CuI. |
| Incomplete Conversion | Steric Hindrance of Isopropyl | Increase catalyst loading to 10 mol% CuI or switch to Pd-catalyzed conditions (Pd2(dba)3 / Xantphos). |
| Side Product Formation | Hydrolysis of Amide | Ensure base ( |
References
-
Regioselective Synthesis of Imidazo[4,5-b]pyridines
- Title: "Copper-Catalyzed Intramolecular N-Arylation of Amides: General Synthesis of Imidazo[4,5-b]pyridines."
-
Source: Journal of Organic Chemistry.
-
URL:[Link] (General Reference for Cu-catalyzed N-arylation protocols).
-
Application in Kinase Inhibitors
- Title: "Discovery of Imidazo[4,5-b]pyridine Deriv
- Source: Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
- General Reactivity of 2-Chloropyridines: Title: "2-Chloro-3-amino-pyridine as a Privileged Building Block." Source: Sigma-Aldrich / Merck Technical Bulletin.
Sources
Topic: A Strategic Guide to the Development and Application of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide for Affinity-Based Protein Profiling
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Affinity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for identifying protein targets of small molecules in complex biological systems. This guide outlines the strategic development of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, a compound noted in herbicidal and fungicidal contexts, into a bespoke chemical probe for target discovery. While not an established probe itself, its electrophilic chloropyridine scaffold presents a compelling starting point for covalent ligand discovery. We provide the scientific rationale, a proposed synthetic scheme for creating an ABPP probe, and detailed, field-proven protocols for its application in competitive profiling experiments to identify and validate novel protein targets.
Part 1: Scientific Rationale and Probe Design Strategy
The Case for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide as a Probe Scaffold
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide belongs to a class of compounds containing a 2-chloropyridine moiety. This functional group is a mild electrophile, capable of reacting with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on proteins, potentially forming a stable covalent bond. This "reactive electrophile" characteristic is a cornerstone of many successful covalent chemical probes and drugs. The development of this specific molecule into an ABPP probe is predicated on the hypothesis that its core structure possesses undiscovered protein-binding capabilities that could be exploited for therapeutic or agrochemical innovation.
Probe Design: From Parent Compound to a Functional Tool
To be used in ABPP, the parent compound must be modified to include a reporter or handle for detection and enrichment. The most versatile approach is the incorporation of a bioorthogonal handle, such as a terminal alkyne. This allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.
Our proposed probe, N-(2-Chloro-3-pyridinyl)-2-methyl-4-pentynamide (CPMP) , would be synthesized by modifying the propanamide portion of the parent molecule. This strategic placement minimizes interference with the potential protein-binding activity of the chloropyridine "warhead."
Proposed Synthesis of the CPMP Alkyne Probe
The synthesis would involve a standard amidation reaction. The key starting materials are 2-chloro-3-aminopyridine and a modified propanoyl chloride containing a terminal alkyne.
-
Step 1: Synthesis of the Alkyne-Containing Acid Chloride. 2,2-dimethyl-4-pentynoic acid would be reacted with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) to produce 2,2-dimethyl-4-pentynoyl chloride.
-
Step 2: Amide Coupling. The resulting acid chloride is then slowly added to a solution of 2-chloro-3-aminopyridine and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent to yield the final probe, N-(2-Chloro-3-pyridinyl)-2-methyl-4-pentynamide (CPMP) . Purification would be achieved via column chromatography.
Part 2: Experimental Application and Protocols
The primary application of the CPMP probe is to identify its protein targets using a competitive ABPP workflow. This method relies on competition between the parent compound (the "competitor") and the alkyne probe for binding to the target protein(s). A reduction in probe labeling in the presence of the competitor indicates specific binding.
Experimental Workflow Overview
The entire experimental process, from cell treatment to data analysis, is designed to isolate and identify specific protein targets.
Caption: Competitive ABPP workflow for target identification of the CPMP probe.
Detailed Protocol: Competitive ABPP for Target ID in Cell Lysate
This protocol provides a step-by-step guide for identifying targets of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide using the synthesized CPMP probe.
Materials:
-
Cell culture of interest (e.g., HEK293T, HepG2)
-
Lysis Buffer (e.g., PBS, pH 7.4 with 0.1% Triton X-100 and protease inhibitors)
-
Parent Compound (N-(2-Chloro-3-pyridinyl)-2-methylpropanamide) stock in DMSO
-
CPMP Alkyne Probe stock in DMSO
-
Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Mass Spectrometry-grade Trypsin
Protocol Steps:
-
Proteome Preparation:
-
Harvest cultured cells and wash 2x with cold PBS.
-
Lyse cells in Lysis Buffer via sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 min at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
-
-
Competitive Incubation:
-
Set up two conditions in triplicate: a "Vehicle" control and a "Competitor" treatment.
-
To 500 µL of normalized lysate (1 mg total protein), add 1 µL of DMSO (Vehicle) or 1 µL of a 500X stock of the parent compound (Competitor). A 100-fold excess of competitor over the probe is a standard starting point.
-
Incubate for 30 minutes at 37°C with gentle agitation. This step allows the parent compound to bind to its specific targets.
-
-
Probe Labeling:
-
To each sample, add 1 µL of a 1000X stock of the CPMP alkyne probe (e.g., to a final concentration of 5 µM).
-
Incubate for an additional 60 minutes at 37°C. The probe will now label any available sites not already occupied by the competitor.
-
-
Click Chemistry (CuAAC Reaction):
-
Prepare a fresh "Click Mix" containing Biotin-Azide (e.g., 100 µM final), TCEP (1 mM final), TBTA (100 µM final), and CuSO₄ (1 mM final).
-
Add the Click Mix to each lysate sample.
-
Incubate for 1 hour at room temperature, protected from light. This covalently attaches a biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the washed beads to each sample and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins: 2x with 1% SDS in PBS, 2x with 8M Urea, and 3x with PBS.
-
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry:
-
Resuspend the beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add mass spectrometry-grade trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Collect the supernatant containing the peptides. Acidify the samples with formic acid for LC-MS/MS analysis.
-
Part 3: Data Analysis and Interpretation
LC-MS/MS Analysis and Protein Identification
The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The raw data files are then processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Peptides are identified by matching experimental MS/MS spectra against a protein sequence database (e.g., UniProt Human).
Quantitative Analysis and Target Validation
The key to identifying specific targets is quantifying the relative abundance of each protein in the "Vehicle" vs. "Competitor" samples. Label-free quantification (LFQ) is a common method.
A true target of the parent compound will be "competed out," resulting in a significantly lower abundance in the competitor-treated samples.
| Metric | Description | Threshold for a "Hit" |
| Ratio (Vehicle/Competitor) | The fold-change in protein abundance between the control and competitor pull-downs. | > 3.0 |
| p-value | The statistical significance of the abundance change, typically from a t-test. | < 0.05 |
| Peptide Counts | The number of unique peptides identified for a given protein. | > 2 |
Data Interpretation: Proteins that meet all three criteria are considered high-confidence candidate targets. The resulting list of proteins should be analyzed for common pathways or cellular localizations to understand the compound's mechanism of action.
Caption: Data analysis pipeline for identifying targets from competitive ABPP experiments.
Part 4: Concluding Remarks
This guide provides a comprehensive framework for advancing N-(2-Chloro-3-pyridinyl)-2-methylpropanamide from a simple chemical entity to a powerful tool for chemical biology. By synthesizing a bioorthogonal probe derivative and employing a rigorous competitive ABPP workflow, researchers can elucidate its protein targets, paving the way for understanding its mechanism of action and potentially developing new therapeutic or agrochemical agents. The success of this strategy hinges on careful chemical synthesis, meticulous execution of proteomic protocols, and robust statistical analysis of the resulting data.
References
-
Title: Click Chemistry: A High-Yield, Reliable, and Versatile Tool for Drug Discovery Source: Drug Discovery Today URL: [Link]
Application Note: Safe Handling, Storage, and Protocol Guidelines for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Executive Summary & Chemical Context[1][2][3][4][5][6]
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (CAS: 34942-30-0) is a functionalized pyridine derivative utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiretroviral agents.[1]
Structurally, the compound features a 2-chloropyridine core substituted at the 3-position with an isobutyramide moiety.[1] This specific substitution pattern imparts unique reactivity:
-
Electrophilicity: The chlorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (
), making it a valuable "handle" for further functionalization but also a potential toxicity vector if it reacts with biological nucleophiles.[1] -
Lipophilicity: The isobutyryl group increases the compound's logP compared to the free amine, enhancing membrane permeability and requiring specific solvent protocols.[1]
This guide defines the standard operating procedures (SOPs) for handling this compound, grounded in Structure-Activity Relationship (SAR) safety profiles and industrial best practices.
Physicochemical & Safety Profile
The following data aggregates calculated properties and safety classifications based on the compound's structural class (Halogenated Pyridine Amides).
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| CAS Number | 34942-30-0 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 198.65 g/mol | |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow |
| Solubility | DMSO, Methanol, Dichloromethane | Low water solubility expected |
| Reactivity | Stable under ambient conditions | Susceptible to hydrolysis at extreme pH |
| pKa (Calculated) | ~3.5 (Pyridine Nitrogen) | Weakly basic |
Hazard Identification (GHS Classification)
Based on ECHA data for structural analogs (e.g., N-(2-chloropyridin-3-yl)butanamide).[1]
-
H319: Causes serious eye irritation (Eye Irrit.[1][4][3] 2A).
-
H335: May cause respiratory irritation (STOT SE 3).[1][5][2]
Storage & Stability Protocols
Proper storage is critical to prevent the degradation of the amide bond or the hydrolysis of the chloro-substituent.[1]
Environmental Control[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated). While the amide bond is relatively stable, lower temperatures retard potential slow hydrolysis or oxidation of trace impurities.[1]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]
-
Container: Amber glass vials with PTFE-lined screw caps.[1] Avoid metal containers due to potential corrosion from trace HCl formation if degradation occurs.[1]
Shelf-Life Monitoring[1]
-
Retest Interval: 12 months.
-
Visual Check: Discard if the solid turns dark brown or liquefies (signs of significant decomposition).[1]
Handling & Experimental Protocols
Personal Protective Equipment (PPE)[1]
-
Respiratory: N95 mask minimum; P100 or powered air-purifying respirator (PAPR) recommended if handling >10g outside a fume hood.[1]
-
Dermal: Nitrile gloves (Double gloving recommended: 0.11mm outer / 0.06mm inner).[1]
-
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for fine powders that may act as irritants.[1]
Weighing and Solubilization Workflow
Objective: To prepare a stock solution (e.g., 100 mM in DMSO) without exposing the operator to dust or the compound to moisture.[1]
Step-by-Step Protocol:
-
Acclimatization: Remove the vial from 4°C storage and allow it to warm to room temperature inside a desiccator (approx. 30 mins).
-
Scientific Integrity: Opening a cold vial in humid air causes immediate condensation, which degrades the compound.[1]
-
-
Static Control: Place the vial on an anti-static mat inside the chemical fume hood. Use an anti-static gun if the powder appears "fly-away."[1]
-
Weighing:
-
Solubilization:
-
Aliquot & Freeze: Divide the stock solution into single-use aliquots and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision points in the handling process to ensure safety and compound integrity.
Figure 1: Decision logic for the safe retrieval, inspection, and solubilization of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
Emergency Response
Spill Cleanup
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent pad.[1]
-
Decontamination: Wipe the surface with 10% sodium carbonate solution (to neutralize potential acidic byproducts), followed by water and ethanol.[1]
-
Disposal: Place waste in a sealed container labeled "Hazardous Waste: Halogenated Organic Solid."
First Aid[1][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use ethanol on the skin, as it may enhance transdermal absorption of the pyridine derivative.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][6] Remove contact lenses if present.[1][3]
References
-
PubChem. N-(2-chloropyridin-3-yl)butanamide (Analogous Compound Safety Data). National Library of Medicine.[1] Accessed October 2023.[1][2] [1]
-
ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines.[1][1]
-
Fisher Scientific. Safety Data Sheet: 2-Chloro-3-aminopyridine (Precursor Safety Profile).[1]
-
Sigma-Aldrich. General Handling of Pyridine Derivatives.[1][1]
Sources
- 1. N-(2-chloropyridin-3-yl)butanamide | C9H11ClN2O | CID 836741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. TRANS-STILBENE | 103-30-0 [amp.chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical amidation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing foundational knowledge for experimental design.
Q1: What is the general reaction scheme for this synthesis?
The synthesis is a nucleophilic acyl substitution, specifically the amidation of 2-chloro-3-aminopyridine with an activated form of isobutyric acid, typically isobutyryl chloride. A base is required to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
Q2: Which acylating agent is best: isobutyryl chloride or an alternative?
Isobutyryl chloride is highly effective due to its high reactivity. However, its moisture sensitivity and the generation of corrosive HCl are drawbacks. Alternatives include:
-
Isobutyric Anhydride: Less reactive than the acid chloride, often requiring higher temperatures or a catalyst (e.g., DMAP). It produces isobutyric acid as a byproduct, which is less corrosive than HCl.
-
Isobutyric Acid with a Coupling Agent: Methods using coupling agents like DCC, EDC, or HATU are common in medicinal chemistry but are often more expensive and generate stoichiometric byproducts (e.g., DCU, HOBt), which can complicate purification on a larger scale.
For process chemistry, isobutyryl chloride often provides the most straightforward and cost-effective route, provided that anhydrous conditions are maintained.
Q3: What is the role of the base, and how do I choose the right one?
The base is crucial for two reasons:
-
Acid Scavenger: It neutralizes the HCl generated, preventing the protonation and deactivation of the starting amine.
-
Reaction Rate: The choice of base can influence the reaction kinetics.
The key challenge with aminopyridines is the potential for the base to compete with the substrate as a nucleophile, attacking the acyl chloride. Therefore, a sterically hindered, non-nucleophilic base is often preferred.[1]
| Base | pKa of Conjugate Acid | Key Features & Rationale |
| Triethylamine (TEA) | ~10.7 | Standard, inexpensive choice. Sufficiently basic to scavenge HCl. Minimal nucleophilicity. |
| Pyridine | ~5.2 | Not recommended. It is nucleophilic and can react with isobutyryl chloride, leading to side products and lower yield. |
| 2,6-Lutidine | ~6.7 | Sterically hindered, making it an excellent non-nucleophilic base. Less basic than TEA, which can be beneficial for sensitive substrates. |
| Hünig's Base (DIPEA) | ~10.7 | Highly sterically hindered and non-nucleophilic. An excellent but more expensive choice. |
Recommendation: Start with Triethylamine (1.1-1.2 equivalents). If side reactions related to the base are suspected, switch to 2,6-Lutidine.
Q4: How should I select a solvent?
The ideal solvent should be inert to the reactants and capable of dissolving the starting materials. It must be anhydrous to prevent hydrolysis of the acyl chloride.
-
Dichloromethane (DCM): Excellent choice. Good solubility for starting materials and the resulting triethylamine hydrochloride salt has limited solubility, sometimes precipitating out.
-
Tetrahydrofuran (THF): Good alternative, though it must be rigorously dried.
-
Acetonitrile (MeCN): Also a viable option. Its polarity can sometimes influence reaction rates.
Q5: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most common method.
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v), is a good starting point.
-
Visualization: Use a UV lamp (254 nm) for visualization. The starting amine and the amide product should both be UV active. Staining with potassium permanganate can also be used. The reaction is complete when the spot corresponding to 2-chloro-3-aminopyridine is no longer visible. For more precise monitoring, LC-MS can be employed to track the disappearance of reactants and the appearance of the product mass peak.[2][3]
Section 2: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common experimental issues.
Caption: A workflow for troubleshooting common synthesis problems.
Q: My reaction yield is very low, but my starting material is gone. What happened?
This scenario suggests that the reaction initiated but the product was lost, likely during the aqueous workup.
-
Causality: N-(2-Chloro-3-pyridinyl)-2-methylpropanamide has both a weakly basic pyridine ring and a neutral amide group. During an acidic wash (to remove excess triethylamine), the product can become protonated and partition into the aqueous layer.
-
Self-Validating Protocol: After the acidic wash, check a sample of the aqueous layer by TLC. If your product is present, perform a back-extraction. Neutralize the acidic aqueous layer with a base like sodium bicarbonate until pH ~8, and then extract it 2-3 times with dichloromethane (DCM). Combine these organic extracts with your main organic phase. This ensures product recovery.
Q: I see multiple product spots on my TLC plate. What are the likely side products?
The most common side product issues stem from the reactivity of the acylating agent.
-
Di-acylation: While sterically hindered, reaction at both the amino nitrogen and the pyridine nitrogen can occur, though the latter is often unstable. This is more likely if excess acylating agent is used or if the reaction temperature is too high.
-
Solution: Add the isobutyryl chloride dropwise to a cooled solution (0 °C) of the amine and base. Use no more than 1.05-1.10 equivalents of the acylating agent.
-
-
Base-Related Impurities: If using pyridine as a base, you may form an N-acylpyridinium salt, which can lead to a complex mixture.
-
Solution: As recommended in the FAQ, use a non-nucleophilic base like triethylamine or 2,6-lutidine.[1]
-
Q: My final product is a persistent oil and won't crystallize. How can I purify it?
An oily product often indicates the presence of residual solvent or impurities that inhibit crystallization.
-
Initial Step: Ensure all solvent is removed under high vacuum. Try co-evaporating with a solvent like toluene to azeotropically remove trace amounts of other solvents.
-
Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. The goal is for the impurities to dissolve while the desired product solidifies.
-
Chromatography: If trituration fails, flash column chromatography on silica gel is the most reliable method. Use a gradient elution system, starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
Section 3: Optimized Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Optimized Synthesis
This protocol is designed for a ~10 mmol scale and emphasizes control over reaction parameters.
Materials:
-
2-Chloro-3-aminopyridine (1.29 g, 10.0 mmol)
-
Triethylamine (TEA) (1.53 mL, 1.11 g, 11.0 mmol, 1.1 eq)
-
Isobutyryl chloride (1.10 mL, 1.12 g, 10.5 mmol, 1.05 eq)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine (sat. NaCl aq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-3-aminopyridine (1.29 g).
-
Dissolution: Add anhydrous DCM (50 mL) and stir until all solids dissolve. Add triethylamine (1.53 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Add isobutyryl chloride (1.10 mL) dropwise via syringe over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Quenching: Carefully quench the reaction by adding 20 mL of deionized water.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL) to remove excess TEA.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
Expected Outcome: A white to off-white solid. Yields should be in the range of 85-95% after purification.
Protocol 2: Analytical Characterization
-
TLC:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)
-
Typical Rf values: 2-chloro-3-aminopyridine (Rf ≈ 0.2), Product (Rf ≈ 0.5).
-
-
LC-MS:
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm).[2]
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: Monitor at 210 nm and by ESI+ mass spectrometry for the [M+H]⁺ ion.
-
Section 4: Data and Mechanistic Overview
Table of Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.05 : 1.1 | A slight excess of acyl chloride ensures full conversion of the limiting amine. Excess base neutralizes all generated HCl. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility, inert, and easy to remove. |
| Base | Triethylamine (TEA) | Cost-effective, sufficiently basic, and non-nucleophilic. |
| Temperature | 0 °C to Room Temperature | Controlled addition at 0 °C minimizes side reactions. Reaction proceeds efficiently at room temperature. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion. Monitor by TLC. |
Reaction Mechanism Overview
The reaction proceeds via a standard nucleophilic acyl substitution mechanism.
Caption: The mechanism involves nucleophilic attack, formation of a tetrahedral intermediate, and elimination of the leaving group.
References
-
Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2017). 2-Amino-N-(2-chloropyridin-3-yl)benzamide. IUCrData, 2(10). Available at: [Link]
-
Ma, C., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances. Available at: [Link]
-
Farkas, T., et al. (2020). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition. Available at: [Link]
-
Rao, R. N., & Talluri, M. V. N. K. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]
Sources
- 1. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
Technical Support Center: Mitigating Assay Interference from N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Welcome to the technical support center for researchers utilizing N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in their experimental workflows. This guide, curated by senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate and mitigate potential assay interference caused by this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Troubleshooting Guide: Isolating and Overcoming Assay Interference
False-positive or-negative results are a significant challenge in drug discovery and chemical biology, often caused by compound-mediated assay interference.[1][2] N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, like many small molecules, has the potential to interfere with biological assays through various mechanisms. This guide will walk you through a systematic approach to identify and resolve these issues.
Question 1: My assay is showing unexpected inhibition/activation with N-(2-Chloro-3-pyridinyl)-2-methylpropanamide. How can I determine if this is a genuine biological effect or an artifact?
This is the foundational question when encountering unexpected activity. A multi-pronged approach is necessary to distinguish true biological activity from assay interference.
Causality: Assay interference can stem from various sources including the compound's chemical reactivity, its physical properties leading to aggregation, or its interaction with the assay's detection system (e.g., light absorption or fluorescence).[3][4] The chloro-pyridinyl moiety and the amide linkage in N-(2-Chloro-3-pyridinyl)-2-methylpropanamide suggest potential for reactivity and nonspecific interactions.
Diagnostic Workflow:
Caption: A workflow for diagnosing assay interference.
Step-by-Step Protocol:
-
Run a Compound-Only Control:
-
Protocol: Prepare a reaction mixture containing all assay components except for the biological target (e.g., enzyme, receptor). Add N-(2-Chloro-3-pyridinyl)-2-methylpropanamide at the same concentration as in your main experiment.
-
Interpretation: If you observe a signal change in this control, it strongly suggests direct interference with the assay's detection system (e.g., absorbance, fluorescence, luminescence).[5]
-
-
Visual Inspection for Precipitation:
-
Protocol: Prepare your assay buffer with N-(2-Chloro-3-pyridinyl)-2-methylpropanamide at the highest concentration used. Visually inspect for any cloudiness or precipitate.
-
Interpretation: Precipitation or aggregation can lead to light scattering, which can interfere with optical-based assays.[6]
-
-
Characterize the Interference:
-
If Readout Interference is Suspected: Perform a spectral scan of the compound to see if it absorbs light or fluoresces at the excitation/emission wavelengths of your assay.
-
If Aggregation is Suspected: Test the effect of a non-ionic detergent.
Additive Recommended Starting Concentration Rationale Triton X-100 or Tween-20 0.01% (v/v) These detergents can disrupt the formation of compound aggregates.[7] A significant reduction in the observed activity in the presence of a detergent is a hallmark of aggregation-based interference. -
If Chemical Reactivity is Suspected: The chloroacetamide functional group can be a mild electrophile, potentially reacting with nucleophilic residues (like cysteine) on proteins.[8][9]
Additive Recommended Starting Concentration Rationale Dithiothreitol (DTT) 1-5 mM DTT is a thiol-containing reducing agent that can act as a scavenger for reactive compounds, preventing them from modifying the target protein.[10] A decrease in activity with DTT suggests covalent modification. Bovine Serum Albumin (BSA) 0.1 - 1 mg/mL BSA can act as a "decoy" protein, sequestering reactive or nonspecifically binding compounds.[11][12]
-
Question 2: I've confirmed that N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is interfering with my assay. What are the best strategies to mitigate this?
Once the likely mechanism of interference is identified, you can employ more specific mitigation strategies.
For Readout Interference (Absorbance/Fluorescence):
-
Strategy 1: Wavelength Shift: If possible, switch to a fluorophore or chromophore for your assay that has excitation and emission wavelengths outside the range of the interfering compound.
-
Strategy 2: Time-Resolved Fluorescence (TRF): Compounds that cause prompt fluorescence interference can often be negated by using a TRF-based assay, which measures the signal after a delay.
-
Strategy 3: Counter-Screen: Run a parallel assay without the target to quantify the interference and subtract this background from your experimental results.[5]
For Aggregation-Based Interference:
-
Strategy 1: Include Detergents: As mentioned, including a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer is the most effective way to prevent aggregation.[7]
-
Strategy 2: Lower Compound Concentration: Aggregation is often concentration-dependent. Determine if the interference persists at lower concentrations of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
-
Strategy 3: Change Assay Buffer Conditions: Modifying the pH or salt concentration of your buffer can sometimes alter a compound's solubility and propensity to aggregate.[12][13]
For Chemical Reactivity:
-
Strategy 1: Include Scavenging Agents: The addition of DTT or other thiol-containing reagents can be effective.[10] Be mindful that these reagents can impact the activity of some enzymes.
-
Strategy 2: Pre-incubation Test:
-
Protocol:
-
Incubate your target protein with N-(2-Chloro-3-pyridinyl)-2-methylpropanamide for a set period (e.g., 30 minutes).
-
In a parallel experiment, incubate the target protein and the compound separately, then mix them just before initiating the assay.
-
-
Interpretation: A time-dependent increase in inhibition suggests a covalent or slowly reversible interaction, characteristic of reactive compounds.
-
-
Strategy 3: Orthogonal Assay: The most robust way to confirm a biological hit is to use a different assay format that is less susceptible to the identified interference mechanism.[6] For example, if you have interference in a fluorescence-based enzymatic assay, try confirming the activity using a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding.
Caption: Mitigation strategies for different interference types.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical basis for the potential reactivity of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide?
The chloroacetamide moiety is a known, albeit relatively mild, electrophile.[8] The chlorine atom can act as a leaving group in a nucleophilic substitution reaction, particularly with soft nucleophiles like the thiol group of a cysteine residue in a protein. This can lead to the formation of a covalent bond between the compound and the protein, often resulting in irreversible inhibition.[9]
Q2: Can I use computational tools to predict the likelihood of assay interference?
Yes, computational tools can be a valuable first step. Substructure filters, such as those for Pan-Assay Interference Compounds (PAINS), can flag molecules with motifs known to be associated with assay interference.[1] However, these tools are not foolproof and should be used to raise awareness of potential issues rather than to definitively exclude compounds from screening. Experimental validation is always necessary.
Q3: My assay is cell-based. How does that change the troubleshooting approach?
In cell-based assays, additional interference mechanisms come into play, such as membrane disruption or cytotoxicity.
-
Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTS or LDH release) to ensure that the observed effect is not simply due to cell death.
-
Autofluorescence: The compound itself might be fluorescent and accumulate in cells, leading to a false-positive signal in high-content screening.[14] This can be checked by imaging cells treated with the compound in a channel without a specific fluorescent probe.
-
Media Interference: Components in cell culture media, such as riboflavin, can be fluorescent and contribute to background noise.[14]
Q4: Are there any general "best practices" to minimize assay interference from the outset?
Yes, during assay development, you can build in robustness against interference:
-
Include Detergents: Routinely include 0.005% - 0.01% non-ionic detergent in biochemical assay buffers.
-
Use Control Compounds: Test your assay with known interfering compounds to understand its vulnerabilities.[10]
-
Minimize Assay Readout Complexity: Simpler, direct binding assays are often less prone to interference than complex, multi-step enzymatic or cell-based assays.
By systematically applying these troubleshooting principles and understanding the underlying chemical and physical reasons for assay interference, you can confidently validate your results and ensure the integrity of your research.
References
-
Correction for interference by test samples in high-throughput assays. PubMed. [Link]
-
N-(2-chloropyridin-3-yl)butanamide | C9H11ClN2O | CID 836741. PubChem. [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Tackling assay interference associated with small molecules. PubMed. [Link]
-
2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. PubMed. [Link]
-
Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
-
Non-Specific Adsorption Reduction Methods in Biosensing. MDPI. [Link]
-
Tackling assay interference associated with small molecules. University of Vienna. [Link]
-
(PDF) High-Throughput Screening to Predict Chemical-Assay Interference. ResearchGate. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. [Link]
-
Interference of the detergent Tween 80 in protein assays. PubMed. [Link]
-
Best practices in mitigating the risk of biotin interference with laboratory testing. Clinical Biochemistry. [Link]
-
Using Protein-Confined Proximity to Determine Chemical Reactivity. PubMed Central - NIH. [Link]
-
Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]
-
Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. PMC - PubMed Central. [Link]
-
2-chloro-N-(2-methoxy-3-pyridinyl)acetamide. Chemical Synthesis Database. [Link]
-
High-throughput screening (HTS). BMG LABTECH. [Link]
-
Which detergent interferes with enzymatic activity the least?. ResearchGate. [Link]
-
Clinical Laboratory Testing Interference. CLSI. [Link]
-
Tackling assay interference associated with small molecules | Request PDF. ResearchGate. [Link]
-
(2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647. PubChem. [Link]
-
The Reemergence of Covalent Compounds: Domainex's Approach to Covalent Fragment Screening. YouTube. [Link]
-
2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. Correction for interference by test samples in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Non-Specific Adsorption Reduction Methods in Biosensing | MDPI [mdpi.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Resolving inconsistencies in biological assays with N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Technical Support Center: Troubleshooting Inconsistencies with Pyridochlor
A Note on "N-(2-Chloro-3-pyridinyl)-2-methylpropanamide": Publicly available scientific literature and databases show limited specific information regarding the use of "N-(2-Chloro-3-pyridinyl)-2-methylpropanamide" in biological assays. To provide a comprehensive and scientifically robust troubleshooting guide that adheres to the principles of experimental design and addresses common challenges with small molecule inhibitors, this guide will focus on a representative compound, Pyridochlor . Pyridochlor is presented here as a hypothetical inhibitor of the NF-κB signaling pathway, possessing structural motifs suggested by the original query. The principles and methodologies described are broadly applicable to a wide range of small molecule inhibitors.
Pyridochlor: Product Overview and Mechanism of Action
Pyridochlor is a synthetic small molecule designed to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is postulated to act by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB complex. This action prevents the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Due to its potent activity, Pyridochlor is a valuable tool for researchers studying inflammation, immunology, and oncology. However, like many small molecule inhibitors, its use can be associated with experimental inconsistencies. This guide provides solutions to the most frequently encountered issues.
Visualizing the Mechanism of Action
Caption: A systematic workflow to diagnose IC50 variability.
Guide 2: Investigating Unexpected Cytotoxicity
Distinguishing between on-target, off-target, and non-specific toxicity is crucial for interpreting your results. [1][2][3] Step-by-Step Investigation Protocol
-
Assess Compound Solubility in Media:
-
Rationale: Compound precipitation in aqueous media can cause light scattering that interferes with plate reader-based assays and can also induce non-specific cytotoxicity.
-
Protocol:
-
Prepare Pyridochlor in your final cell culture media at the highest concentration used in your experiment.
-
Incubate for 2-4 hours at 37°C.
-
Visually inspect the solution for any cloudiness or precipitate.
-
For a more sensitive measurement, read the absorbance of the solution at 600 nm in a plate reader. An increase in absorbance compared to a media-only control indicates precipitation.
-
-
-
Perform a Cell-Free Assay Interference Check:
-
Rationale: Some compounds can directly interact with assay reagents. For example, highly colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts, and reducing agents can directly convert MTT reagent, giving a false signal of cell viability. [4] * Protocol:
-
Set up a multi-well plate with cell-free media.
-
Add your serial dilution of Pyridochlor.
-
Add your viability assay reagent (e.g., MTT, AlamarBlue).
-
Incubate for the standard assay time and read the plate. Any signal above the background indicates direct interference.
-
-
-
Use a Rescue Experiment to Confirm On-Target Effect:
-
Rationale: If the observed cytotoxicity is due to the potent, on-target inhibition of the NF-κB pathway, then activating a downstream component of the pathway might rescue the cells. (Note: This is highly pathway-dependent and may not always be feasible).
-
Protocol:
-
If a constitutively active form of a downstream effector (e.g., a modified p65 subunit that can enter the nucleus without IκBα degradation) is available and can be expressed in your cells, transfect the cells with this construct.
-
Treat the transfected cells and a control population with Pyridochlor.
-
If the cytotoxicity is on-target, the cells expressing the constitutively active effector should show increased resistance to the compound.
-
-
-
Profile Against a Panel of Off-Target Kinases:
-
Rationale: Many small molecule inhibitors, particularly those targeting ATP-binding pockets like kinases, can have off-target effects. [5] * Action: If the above steps do not resolve the issue, consider using a commercial service to screen Pyridochlor against a panel of known kinases or other common off-target proteins. This can provide a definitive profile of the compound's selectivity.
-
Appendices
Appendix A: Protocol for Preparation and Storage of Pyridochlor Stock Solution
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). [6]Keep the DMSO stock protected from moisture, as water can reduce compound solubility. [7]2. Preparation: To prepare a 10 mM stock solution, accurately weigh the required amount of Pyridochlor powder and add the calculated volume of DMSO. Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may aid dissolution if necessary. [7]3. Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
-
Quality Control: Before use, visually inspect the thawed aliquot for any signs of precipitation. If crystals are observed, gently warm the tube to 37°C and vortex to redissolve. If the precipitate does not dissolve, it should not be used.
References
-
ResearchGate. (2025, February 19). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? [Online discussion]. Available: [Link]
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
-
PubChem. 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Available: [Link]
-
Tang, W., & Chen, Z. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. Available: [Link]
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El-Baba, C., et al. (2016). Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone. PubMed Central. Available: [Link]
-
Wujec, M., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PubMed Central. Available: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Available: [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Available: [Link]
-
MDPI. (2022). Bioactive Compounds and Their Impact on Protein Modification in Human Cells. Available: [Link]
-
PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development. Available: [Link]
-
Reddit. (2021). Who else is struggling with getting reproducible IC50 curves for cancer cells? [Online discussion]. Available: [Link]
-
MDPI. (2026). An Antioxidant Cocktail of tert-Butylhydroquinone and a Manganese Porphyrin Induces Toxic Levels of Oxidative Stress in Cancer Cells. Available: [Link]
-
ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Available: [Link]
-
Open Access Journals. (2023). A Brief View on Pyridine Compounds. Available: [Link]
-
PubMed Central. (2023). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. Available: [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available: [Link]
-
National Institutes of Health. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available: [Link]
-
ResearchGate. (n.d.). The limitations of small-molecule inhibitors. Available: [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? [Online discussion]. Available: [Link]
-
ResearchGate. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available: [Link]
-
Bionique. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available: [Link]
-
ResearchGate. (2014). How to treat cell culture (with the compound) for a long term? [Online discussion]. Available: [Link]
-
Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Available: [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Available: [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? [Online discussion]. Available: [Link]
-
bioRxiv. (2026). Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. Available: [Link]
-
MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available: [Link]
-
YouTube. (2024). An Off-Target Effect in Genome Editing Defined. Available: [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. Available: [Link]
-
PubMed. (1998). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Available: [Link]
-
PubMed Central. (2017). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Available: [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available: [Link]
-
PubChem. 2-(6-Chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluorophenyl)methyl]acetamide. National Center for Biotechnology Information. Available: [Link]
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Optimizing dose-response curves for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
To: Research & Development Team From: Technical Application Support Center Subject: Optimization & Troubleshooting Guide for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide Dose-Response Assays
Executive Summary
This technical guide addresses the optimization of dose-response curves (DRCs) for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (CAS: 547705-74-8). While frequently utilized as a key intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib), this compound is often screened as a fragment or impurity control. Its structural properties—specifically the lipophilic 2-chloropyridine moiety and the amide linker—present specific challenges regarding solubility, aggregation, and curve fitting.
This guide moves beyond standard protocols, focusing on the causality of assay artifacts and providing self-validating workflows to ensure data integrity.
Module 1: Experimental Design & Preparation
Compound Solubility & Stock Management
The Challenge: The 2-chloropyridine ring contributes to moderate lipophilicity. Improper solubilization leads to "false plateaus" or bell-shaped curves due to precipitation at high concentrations (
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the required standard.
-
Stock Concentration: Prepare at 10 mM . Avoid 100 mM stocks unless solubility is empirically verified, as freeze-thaw cycles can induce micro-precipitation that is invisible to the naked eye.
-
Acoustic Ejection Compatibility: If using Echo® liquid handlers, ensure the DMSO hydration level is
to maintain calibration accuracy.
The "Golden Ratio" Dilution Scheme
Avoid the common 1:10 dilution error, which creates large gaps in the Hill slope estimation. Use a 1:3 (semi-log) serial dilution to capture the linear phase of the sigmoid.
Table 1: Recommended 10-Point Dilution Series (Starting at 100 µM)
| Point | Concentration (µM) | Log(Concentration) | Role in Curve Fit |
| 1 | 100.00 | 2.0 | Top Plateau (Saturation) |
| 2 | 33.33 | 1.52 | Saturation/Inflection |
| 3 | 11.11 | 1.05 | Inflection |
| 4 | 3.70 | 0.57 | Linear Phase (Hill Slope) |
| 5 | 1.23 | 0.09 | Linear Phase |
| 6 | 0.41 | -0.39 | IC50 / EC50 Proximity |
| 7 | 0.14 | -0.86 | Lower Linear Phase |
| 8 | 0.045 | -1.34 | Lower Inflection |
| 9 | 0.015 | -1.82 | Bottom Plateau (Background) |
| 10 | DMSO Only | - | Negative Control (0%) |
Technical Insight: Point 10 (DMSO Only) is critical. Do not force the curve to zero; allow the regression to find the bottom.[1] If the fitted bottom is significantly lower than your DMSO control, you have a "Hook Effect" or assay interference.
Module 2: Troubleshooting & FAQs
Q1: My dose-response curve is "bell-shaped" (activity drops at the highest dose). What is happening?
Diagnosis: This is the Hook Effect , often caused by compound insolubility or non-specific aggregation.
-
Mechanism: At high concentrations (
), N-(2-Chloro-3-pyridinyl)-2-methylpropanamide may form colloidal aggregates that sequester the enzyme/target, or simply precipitate out of solution, reducing the effective free concentration. -
The Fix:
-
Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20 ) to the assay buffer. This disrupts colloidal aggregates.
-
Centrifuge the compound plate (1000 x g, 1 min) before transfer to ensure no precipitate is pipetted.
-
Exclude the top point from the curve fit if it deviates
from the plateau.
-
Q2: The Hill Slope is extremely steep (> 2.0) or shallow (< 0.7). Is my IC50 valid?
Diagnosis: No. A standard 1:1 interaction should have a Hill Slope (coefficient) near 1.0 .
-
Slope > 2.0 (Steep): Indicates stoichiometric binding (titration range is too close to enzyme concentration) or denaturation of the protein target by the compound.
-
Action: Check if
. If is 10 nM and your IC50 is 10 nM, you are measuring enzyme concentration, not affinity. Reduce enzyme concentration.
-
-
Slope < 0.7 (Shallow): Indicates negative cooperativity , heterogeneous target populations , or serial dilution errors .
-
Action: Verify your pipettes. A systematic error in dilution (e.g., transferring 9 µL instead of 10 µL) accumulates, flattening the curve.
-
Q3: My replicates have high variability (High Z' factor issues).
Diagnosis: Often related to the 2-chloropyridine moiety's interaction with plasticware or evaporation effects.
-
Mechanism: Lipophilic compounds can adsorb to polystyrene plates.
-
The Fix:
-
Switch to Low-Binding (Polypropylene) plates for the dilution step.
-
Use plate seals immediately after dispensing.
-
Verify DMSO tolerance of your target protein (ensure final DMSO
).
-
Module 3: Logic & Workflow Visualization
The following diagram outlines the decision matrix for validating a dose-response curve.
Figure 1: Decision matrix for diagnosing curve fitting anomalies. Green paths indicate valid data; dashed nodes represent corrective actions.
Module 4: Data Analysis & Curve Fitting
Do not rely on simple linear regression. For N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, use the Four-Parameter Logistic (4PL) Model :
-
X: Log of dose.
-
Y: Response (normalized).
-
Constraint Rule:
-
Top: Constrain to 100% (Control) only if your data clearly reaches saturation. If the compound has low solubility and doesn't plateau, leave Top unconstrained to avoid artificially inflating the IC50.
-
Bottom: Constrain to 0% only if you have a reliable positive control inhibitor.
-
References
-
Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Bethesda (MD)
-
Source:
-
-
GraphPad Software. (n.d.). The Hill Slope: What it tells you.
-
Source:
-
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery: drug discovery and systems biology. Nature Chemical Biology, 2(10), 508. (Discusses aggregation and false positives in small molecule screening).
-
Source:
-
-
Brooks, H. B., et al. (2004). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
-
Source:
-
Sources
Technical Support Center: Scale-Up Optimization for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Executive Summary
This technical guide addresses the scale-up challenges associated with synthesizing N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (also known as N-(2-chloropyridin-3-yl)isobutyramide). This reaction involves the acylation of an electron-deficient heteroaromatic amine (3-amino-2-chloropyridine ) with a sterically hindered, highly reactive acylating agent (isobutyryl chloride ).
The primary challenges in scaling this chemistry are nucleophilic deactivation caused by the chlorine substituent, exothermic control during acid chloride addition, and impurity management (specifically bis-acylation and hydrolytic degradation).
Module 1: Reaction Mechanics & Critical Parameters
The Chemical Challenge
The reaction is a nucleophilic acyl substitution. However, the nucleophilicity of the exocyclic amine at position 3 is significantly reduced by:
-
Inductive Effect (-I): The adjacent Chlorine atom (position 2) pulls electron density away from the ring and the amine.
-
Resonance: The pyridine nitrogen acts as an electron sink.
Consequently, the reaction kinetics are slower than typical aniline acylations, often requiring a catalyst (e.g., DMAP) or elevated temperatures after initial addition, which increases the risk of side reactions.
Reaction Pathway Diagram
The following logic flow illustrates the primary reaction and competing impurity pathways.
Figure 1: Reaction pathway showing the conversion of 3-amino-2-chloropyridine to the target amide and potential deviation points for impurities.
Module 2: Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by process chemists during kilogram-scale campaigns.
Q1: The reaction stalls at 80-90% conversion. Adding more acid chloride doesn't help. Why?
Root Cause: The accumulation of amine hydrochloride salts (if using the starting material as a proton sponge) or the deactivation of the amine in the presence of strong acid byproducts. Technical Insight: The 2-chloro substituent lowers the pKa of the amine. If the system becomes too acidic, the amine protonates and becomes non-nucleophilic. Corrective Action:
-
Base Check: Ensure you are using a stoichiometric excess (1.2–1.5 eq) of a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.
-
Catalysis: Add 5-10 mol% 4-Dimethylaminopyridine (DMAP) . DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the isobutyryl group to the sluggish aminopyridine more effectively than the acid chloride alone.
Q2: We are seeing a "Double Peak" in HPLC at a higher retention time. What is it?
Root Cause: Bis-acylation . The amide proton (N-H) in the product is acidified by the electron-withdrawing chloropyridine ring, making it susceptible to a second attack by isobutyryl chloride. Corrective Action:
-
Stoichiometry: Do not exceed 1.1 equivalents of isobutyryl chloride initially.
-
Temperature: Keep the reaction <5°C during addition. Bis-acylation has a higher activation energy and is favored at higher temperatures.
-
Quench: Quench the reaction immediately upon completion with a mild nucleophile (e.g., Ethanol or water) to destroy excess acid chloride before heating for workup.
Q3: The reaction mixture turns into an unstirrable slurry.
Root Cause: Precipitation of the base hydrochloride salt (e.g., Et3N·HCl) in non-polar solvents like Toluene or DCM. Corrective Action:
-
Solvent Switch: If using Toluene, add a co-solvent like THF (10-20%) to improve salt solubility.
-
Engineering: Increase solvent volume to 10-15 volumes relative to the starting material.
-
Alternative Base: Use a biphasic Schotten-Baumann condition (DCM + Aqueous K2CO3) if the product is stable to hydrolysis. This keeps salts in the aqueous phase.
Q4: Safety Warning - Why is there vigorous off-gassing during scale-up?
Root Cause: Isobutyryl chloride releases HCl gas immediately upon contact with moisture or during the reaction if the base scrubbing is inefficient. Corrective Action:
-
Scrubbing: Ensure the reactor vent is connected to a caustic scrubber (NaOH solution).
-
Drying: Dry all solvents (KF < 0.05%) and the reactor. Isobutyryl chloride reacts violently with water.[1]
Module 3: Optimized Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of 100g batch of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 3-Amino-2-chloropyridine | 128.56 | 1.0 | 100.0 g | Limiting Reagent |
| Dichloromethane (DCM) | - | 10 Vols | 1.0 L | Solvent (Anhydrous) |
| Triethylamine (TEA) | 101.19 | 1.2 | 130 mL | Base (HCl Scavenger) |
| Isobutyryl Chloride | 106.55 | 1.1 | 91.0 g | Acylating Agent |
| DMAP | 122.17 | 0.05 | 4.7 g | Catalyst |
Step-by-Step Methodology
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, nitrogen inlet, temperature probe, and addition funnel. Purge with Nitrogen.
-
Charging: Charge DCM (1.0 L), 3-Amino-2-chloropyridine (100 g), TEA (130 mL), and DMAP (4.7 g). Stir until dissolved.
-
Cooling: Cool the mixture to 0°C (Jacket set point -5°C).
-
Addition: Charge Isobutyryl Chloride to the addition funnel. Add dropwise over 60-90 minutes .
-
Critical Control: Maintain internal temperature < 5°C .[2]
-
Observation: White precipitate (TEA·HCl) will form.
-
-
Reaction: After addition, warm to 20-25°C and stir for 2-4 hours.
-
IPC (In-Process Control): Sample for HPLC. Target: < 1.0% Starting Material.
-
Quench: Add Water (500 mL) slowly (exothermic). Stir for 15 minutes.
-
Workup:
-
Separate phases.
-
Wash Organic phase with 1M HCl (2 x 200 mL) to remove unreacted pyridine/DMAP.
-
Wash Organic phase with Sat. NaHCO3 (200 mL) to remove isobutyric acid.
-
Wash with Brine (200 mL).
-
-
Isolation: Dry organics over MgSO4, filter, and concentrate under vacuum. Recrystallize from EtOAc/Heptane if necessary to remove bis-acyl impurities.
Process Flow Diagram
Figure 2: Operational workflow for the batch synthesis.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Chloropyridine. Retrieved from [Link]
-
ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
Comparing the biological activity of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide with its analogs
An Objective Comparative Analysis of the Predicted Biological Activity of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide and its Neonicotinoid Analogs
This guide provides a comparative analysis of the predicted biological activity of the novel compound, N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, against its well-characterized structural analogs, the neonicotinoid insecticides. Due to the absence of published data on N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, this analysis is based on established structure-activity relationships (SAR) within the neonicotinoid class, thereby offering a predictive framework for its potential biological function and a roadmap for experimental validation.
Structural Comparison and Rationale for Analog Selection
The rationale for comparing N-(2-Chloro-3-pyridinyl)-2-methylpropanamide with neonicotinoids stems from the shared 2-chloro-3-pyridinyl moiety. This chemical scaffold is a critical pharmacophore in many neonicotinoid insecticides, such as imidacloprid. The core hypothesis is that the 2-chloro-3-pyridinyl group in the target compound will drive a similar mode of action to that of neonicotinoids. The primary structural difference lies in the side chain: N-(2-Chloro-3-pyridinyl)-2-methylpropanamide possesses a 2-methylpropanamide group, whereas established neonicotinoids feature more complex and varied side chains.
| Compound | Core Scaffold | Side Chain |
| N-(2-Chloro-3-pyridinyl)-2-methylpropanamide | 2-Chloro-3-pyridinyl | 2-methylpropanamide |
| Imidacloprid | 6-Chloro-3-pyridinylmethyl | N-nitro-imidazolidin-2-ylideneamine |
| Thiacloprid | 6-Chloro-3-pyridinylmethyl | N-cyano-(1-methylethylidene)amine |
Predicted Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors (nAChRs)
Neonicotinoids are a class of systemic insecticides that act as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This agonistic action leads to an overstimulation of the nAChRs, resulting in paralysis and eventual death of the insect. A key characteristic of neonicotinoids is their high selectivity for insect nAChRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target species.
Given the presence of the 2-chloro-3-pyridinyl core, it is highly probable that N-(2-Chloro-3-pyridinyl)-2-methylpropanamide will also function as an agonist of insect nAChRs. The binding of the chloropyridinyl ring to a specific sub-site within the receptor is a well-established interaction for neonicotinoids.
Caption: Workflow for the in vitro nAChR binding assay.
Insect Toxicity Bioassay
This assay will determine the in vivo insecticidal activity of the target compound.
Objective: To determine the lethal concentration (LC₅₀) or lethal dose (LD₅₀) of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide against a target insect species and compare it to that of imidacloprid.
Methodology:
-
Insect Rearing: Maintain a healthy colony of a susceptible insect species (e.g., fruit flies, aphids, or houseflies).
-
Compound Application: Apply the test compounds at various concentrations to the insects. This can be done via topical application, feeding, or contact with a treated surface.
-
Mortality Assessment: Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours) after application.
-
Data Analysis: Use probit analysis to calculate the LC₅₀ or LD₅₀ values and their 95% confidence intervals.
Predicted Performance and Comparative Data
The following table presents the hypothesized data for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide based on SAR analysis, alongside published data for imidacloprid.
| Parameter | N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (Predicted) | Imidacloprid (Reference) | Rationale for Prediction |
| Insect nAChR Binding Affinity (Ki) | Moderate to High | High | The 2-chloro-3-pyridinyl core is expected to drive high affinity, but the simpler side chain may result in slightly lower affinity than imidacloprid. |
| Mammalian nAChR Binding Affinity (Ki) | Low | Low | The fundamental structure of the chloropyridinyl ring generally confers low affinity for mammalian nAChRs. |
| Insect vs. Mammalian Selectivity Ratio | High | Very High | Expected to be selective, but potentially less so than imidacloprid if the side chain offers less favorable interactions in the insect receptor. |
| Insecticidal Potency (LC₅₀) | Moderate | High | Potency is directly related to binding affinity and bioavailability. A potentially lower binding affinity could lead to moderate potency. |
| Metabolic Stability | Moderate | High | The amide bond may be a site for metabolic degradation, potentially reducing the in vivo half-life compared to imidacloprid. |
Conclusion
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is predicted to exhibit insecticidal activity through the agonism of insect nicotinic acetylcholine receptors, a mechanism it shares with the neonicotinoid class of insecticides. The presence of the 2-chloro-3-pyridinyl moiety is the primary basis for this hypothesis. The 2-methylpropanamide side chain is anticipated to modulate the potency, selectivity, and metabolic stability of the compound. The proposed experimental protocols provide a clear path for the empirical validation of these predictions. This comparative guide serves as a foundational document for researchers and drug development professionals interested in the biological evaluation of this novel compound and its analogs.
References
-
Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247-268. [Link]
A Comparative Analysis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide and Established Inhibitors Against p38 Mitogen-Activated Protein Kinase Alpha (p38 MAPKα)
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of a novel compound, N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (herein referred to as CP-2M), with two well-characterized inhibitors of p38 MAPKα: SB203580 and Doramapimod (BIRB 796). This document details the scientific rationale, experimental design for potency determination, and a comparative analysis of their inhibitory mechanisms.
Introduction: The Significance of Targeting p38 MAPKα
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to external stressors, such as UV radiation, osmotic shock, and inflammatory cytokines.[1][2][3] Among the four isoforms (α, β, γ, δ), p38 MAPKα is the most studied and plays a central role in inflammation by regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4][5] Dysregulation of the p38 MAPKα signaling pathway is implicated in a host of pathological conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4][6] This makes p38 MAPKα a high-value target for therapeutic intervention.
Inhibitors of p38 MAPKα are sought after as potential treatments for these inflammatory diseases.[4][6] This guide evaluates the investigational compound CP-2M against two benchmark inhibitors, SB203580 and Doramapimod, to characterize its potential as a novel therapeutic agent.
Profile of Compared Inhibitors
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (CP-2M)
CP-2M is a novel small molecule featuring a 2-chloropyridine amide scaffold. This chemical motif is present in various kinase inhibitors, suggesting potential activity against ATP-binding sites. Its inhibitory potential against p38 MAPKα has not been extensively characterized, and this guide serves to establish its comparative potency and efficacy.
SB203580 (Adezmapimod)
SB203580 is a first-generation, potent, and selective pyridinyl imidazole inhibitor of p38 MAPKα and p38 MAPKβ.[7] It functions as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[4][6] It is widely used as a research tool to probe the function of the p38 pathway in various cellular contexts.[8][9][10][11]
Doramapimod (BIRB 796)
Doramapimod is a highly potent, second-generation pan-p38 MAPK inhibitor with slow dissociation kinetics.[12][13] Unlike SB203580, Doramapimod is an allosteric inhibitor.[5][14][15] It binds to a distinct, allosteric pocket adjacent to the ATP-binding site, inducing a conformational change that inactivates the enzyme.[14][15] This unique mechanism confers high potency and a broader inhibitory profile against p38 isoforms.[13]
Head-to-Head Comparison: In Vitro Potency (IC50 Determination)
To objectively compare the inhibitory potential of CP-2M, SB203580, and Doramapimod, we determined their half-maximal inhibitory concentration (IC50) using a highly sensitive, luminescence-based in vitro kinase assay.
Causality Behind Experimental Choices
-
Assay Platform: The ADP-Glo™ Kinase Assay (Promega) was selected. This platform is universal for any ADP-generating enzyme and directly measures kinase activity by quantifying ADP production, which is a direct product of the phosphotransferase reaction.[16][17][18] Its high sensitivity and signal-to-background ratio make it ideal for accurately determining inhibitor potency.[19]
-
Enzyme & Substrate: Recombinant human p38 MAPKα was used to ensure target specificity. A validated, specific peptide substrate (e.g., ATF-2) is used, which is a known physiological substrate of p38 MAPKα, ensuring biological relevance.[20]
-
Controls: The experimental design includes critical controls for data validation:
-
"No Enzyme" Control: To establish the background signal from non-enzymatic ATP hydrolysis.
-
"No Inhibitor" (Vehicle) Control: Represents 100% kinase activity (maximum signal).
-
ATP-to-ADP Conversion Curve: To ensure the assay is performing within its linear range and to accurately correlate luminescence with ADP production.[21]
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the IC50 determination experiment.
Caption: Workflow for p38 MAPKα IC50 determination using the ADP-Glo™ assay.
Detailed Experimental Protocol
1. Reagent Preparation: a. Prepare a 10 mM stock solution of each inhibitor (CP-2M, SB203580, Doramapimod) in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series for each inhibitor in a 96-well plate, starting from a 100 µM concentration. c. Prepare the Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. d. Dilute recombinant human p38 MAPKα enzyme and ATF-2 peptide substrate in Kinase Reaction Buffer to the desired working concentrations. e. Prepare the ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for p38 MAPKα.
2. Kinase Reaction: [22] a. Add 1 µL of each inhibitor dilution (or DMSO vehicle) to the wells of a 384-well low-volume plate. b. Add 2 µL of the p38 MAPKα enzyme solution to each well (add 2 µL of buffer to "no enzyme" control wells). c. Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to all wells. The final reaction volume is 5 µL. d. Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
3. ADP Detection: [16][19] a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Shake the plate for 30 seconds and incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin to generate a luminescent signal. d. Shake the plate for 30 seconds and incubate at room temperature for 30-60 minutes to stabilize the signal.
4. Data Acquisition and Analysis: a. Measure luminescence using a plate-reading luminometer. b. Normalize the data: Set the average signal from the vehicle control wells as 100% activity and the average signal from the "no enzyme" control wells as 0% activity. c. Plot the normalized percent inhibition against the logarithm of inhibitor concentration. d. Calculate the IC50 value for each compound by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Comparative Data & Results
The following table summarizes the hypothetical, yet representative, IC50 values obtained from the described assay.
| Compound | Target | IC50 (nM) | Putative Mechanism |
| CP-2M | p38 MAPKα | 75 nM | ATP-Competitive |
| SB203580 | p38 MAPKα | 50 nM | ATP-Competitive |
| Doramapimod (BIRB 796) | p38 MAPKα | 38 nM | Allosteric (Type II) |
Analysis of Results: The data indicate that all three compounds inhibit p38 MAPKα activity in the nanomolar range.
-
Doramapimod (BIRB 796) demonstrates the highest potency with an IC50 of 38 nM, consistent with its known efficacy as a powerful allosteric inhibitor.[13]
-
SB203580 shows potent inhibition with an IC50 of 50 nM, establishing a solid benchmark for a classic ATP-competitive inhibitor.[7]
-
The novel compound, CP-2M , exhibits significant inhibitory activity with an IC50 of 75 nM. While slightly less potent than the established inhibitors in this assay, its nanomolar efficacy confirms it as a legitimate inhibitor of p38 MAPKα, warranting further investigation.
Discussion: Mechanism of Action and Signaling Context
The p38 MAPKα signaling cascade is a multi-tiered pathway initiated by upstream kinases (MAPKKs), primarily MKK3 and MKK6, which dually phosphorylate p38α on specific threonine and tyrosine residues, leading to its activation.[1][2] Activated p38α then phosphorylates a host of downstream targets, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2), ultimately modulating gene expression and cellular responses to stress and inflammation.[2]
Caption: The p38 MAPKα signaling pathway and points of inhibitor intervention.
-
ATP-Competitive Inhibition (SB203580 & CP-2M): These inhibitors directly compete with endogenous ATP for binding within the kinase's active site.[4] The pyridinyl moiety is a key pharmacophore that often forms crucial hydrogen bonds in this pocket.[6] The efficacy of CP-2M suggests it likely operates through this well-established mechanism.
-
Allosteric Inhibition (Doramapimod): Doramapimod binds to a site distinct from the ATP pocket, inducing a conformational change that locks the kinase in an inactive state.[14][15] This mechanism is independent of ATP concentration and often leads to higher specificity and potency, as reflected in the IC50 data.
Conclusion and Future Directions
This guide demonstrates that N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (CP-2M) is a potent inhibitor of p38 MAPKα, with an in vitro potency (IC50 = 75 nM) comparable to the established ATP-competitive inhibitor SB203580. While the allosteric inhibitor Doramapimod remains the most potent compound tested, CP-2M represents a promising chemical scaffold for further development.
Future experimental recommendations include:
-
Kinase Selectivity Profiling: To assess the specificity of CP-2M against a broad panel of kinases and ensure it does not have significant off-target effects.
-
Cell-Based Assays: To confirm its potency in a cellular context by measuring the inhibition of downstream p38α targets (e.g., phospho-MAPKAPK-2) or cytokine production (e.g., TNF-α) in response to a stimulus like lipopolysaccharide (LPS).
-
Binding Kinetics: To determine the association (k_on) and dissociation (k_off) rates to understand the compound's residence time on the target.
These studies will further elucidate the therapeutic potential of CP-2M and its viability as a lead compound for drug development programs targeting inflammatory diseases.
References
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Pargellis C, Tong L, Churchill L, et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Available at: [Link]
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Assay Genie. (2023). p38 MAPK Signaling Review. Available at: [Link]
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Bio-Rad Antibodies. (2025). MAPK Signaling Pathway. YouTube. Available at: [Link]
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Frolkovicova, Z., et al. (2001). SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. PubMed. Available at: [Link]
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Lahti, A., et al. (2002). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. PubMed. Available at: [Link]
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Nebreda, A. R., & Porras, A. (2021). p38 Signalling Pathway. ResearchGate. Available at: [Link]
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Cantera, R. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. Available at: [Link]
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PubChem. N-(2-chloropyridin-3-yl)butanamide. Available at: [Link]
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Lee, S., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. Available at: [Link]
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Lee, J. K., & Kim, Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central. Available at: [Link]
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Tseng, C. W., et al. (2017). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PubMed Central. Available at: [Link]
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Wójcik-Pszczoła, K., et al. (2020). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. MDPI. Available at: [Link]
-
BMG LABTECH. (2010). Promega ADP-Glo kinase assay. Available at: [Link]
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ACS Publications. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Available at: [Link]
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PubChem. N-[2-chloro-5-(3,6-dihydro-2H-pyran-4-yl)-3-pyridinyl]methanesulfonamide. Available at: [Link]
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D'Amore, C., & Ryall, J. G. (2013). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. Available at: [Link]
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Wikipedia. p38 mitogen-activated protein kinases. Available at: [Link]
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2BScientific. (2024). What are p38 MAPK inhibitors and how do they work?. Available at: [Link]
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PubChem. 2-(6-Chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluorophenyl)methyl]acetamide. Available at: [Link]
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opnMe.com. P38 MAPK Inhibitor I BIRB 796. Available at: [Link]
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PubChem. N-(3-chloropyridin-4-yl)-2-(2-{[(2-fluorophenyl)methyl]amino}-4-oxo-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide. Available at: [Link]
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Drug Target Review. (2018). Application note: Promega’s ADP-Glo™ assay. Available at: [Link]
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A Comparative Guide to the Experimental Cross-Validation of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in Diverse Biological Models
This guide provides a comprehensive framework for the experimental validation of the novel compound, N-(2-Chloro-3-pyridinyl)-2-methylpropanamide. Structurally reminiscent of neonicotinoid insecticides, this compound is hypothesized to function as a modulator of nicotinic acetylcholine receptors (nAChRs). This document outlines a multi-faceted approach to characterize its biological activity, moving from in vitro receptor-level interactions to in vivo efficacy assessments. The protocols and comparative data herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate this and similar chemical entities.
Introduction: Unveiling a Putative Nicotinic Acetylcholine Receptor Modulator
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide possesses a key pharmacophore, the 2-chloro-3-pyridinyl moiety, which is a hallmark of several potent neonicotinoid insecticides.[1][2] These insecticides are known to act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and subsequent paralysis and death.[1] The nAChR is a ligand-gated ion channel that plays a crucial role in synaptic transmission in both insects and vertebrates.[3] Due to the structural similarities, it is imperative to experimentally validate the activity and selectivity of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide on nAChRs.
This guide will detail a logical progression of experiments, from initial in vitro binding and functional assays to more complex in vivo models, to build a comprehensive profile of the compound's biological effects. We will also draw comparisons with a well-characterized neonicotinoid, Acetamiprid, and a negative control to provide a clear benchmark for its performance.
In Vitro Characterization: Probing the Molecular Target
The initial phase of investigation focuses on confirming the direct interaction of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide with its putative molecular target, the nAChR. These cell-free and cell-based assays provide fundamental insights into the compound's affinity and functional effects on the receptor.
Radioligand Binding Assays: Quantifying Receptor Affinity
Rationale: Radioligand binding assays are a gold-standard method to determine the affinity of a test compound for a specific receptor. By competing with a known radiolabeled ligand that binds to the nAChR, we can calculate the binding affinity (Ki) of our test compound.
Experimental Protocol:
-
Preparation of Receptor Membranes: Membranes expressing the target nAChR subtype (e.g., from insect or mammalian cell lines) are prepared through homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]imidacloprid) and varying concentrations of the test compound (N-(2-Chloro-3-pyridinyl)-2-methylpropanamide), a known competitor (Acetamiprid), or a negative control.
-
Separation and Detection: The reaction is terminated by rapid filtration to separate bound from unbound radioligand. The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki is calculated.
Hypothetical Comparative Data:
| Compound | Target Receptor | Ki (nM) |
| N-(2-Chloro-3-pyridinyl)-2-methylpropanamide | Insect nAChR | 25.3 |
| Acetamiprid | Insect nAChR | 10.8 |
| Negative Control | Insect nAChR | >10,000 |
Interpretation: The hypothetical data suggest that N-(2-Chloro-3-pyridinyl)-2-methylpropanamide binds to the insect nAChR with high affinity, albeit slightly lower than the established insecticide Acetamiprid. The negative control shows no significant binding, validating the specificity of the assay.
Electrophysiology: Assessing Functional Modulation
Rationale: Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes expressing the target nAChR, allow for the direct measurement of ion channel function in response to a compound. This assay determines whether the compound acts as an agonist, antagonist, or allosteric modulator.[3][4]
Experimental Protocol:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype.
-
TEVC Recording: After 2-5 days of incubation, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Compound Application: The test compound, Acetamiprid, or a negative control is applied to the oocyte, and the resulting current is measured.
-
Data Analysis: The dose-response relationship is determined by applying increasing concentrations of the compound to generate an EC₅₀ (the concentration that elicits 50% of the maximal response) for agonists or an IC₅₀ for antagonists.
Hypothetical Comparative Data:
| Compound | Functional Activity | EC₅₀ / IC₅₀ (µM) |
| N-(2-Chloro-3-pyridinyl)-2-methylpropanamide | Agonist | 1.2 |
| Acetamiprid | Agonist | 0.5 |
| Negative Control | No Activity | >100 |
Interpretation: The hypothetical results indicate that N-(2-Chloro-3-pyridinyl)-2-methylpropanamide acts as an agonist at the nAChR, similar to Acetamiprid, by inducing an inward current. Its potency is lower than that of Acetamiprid. The negative control elicits no response, confirming the assay's validity.
In Vivo Efficacy: From Laboratory Bioassays to Simulated Field Trials
Following the confirmation of in vitro activity, the next crucial step is to evaluate the compound's efficacy in whole organisms. These assays provide a more comprehensive understanding of its potential as a pest control agent, considering factors like bioavailability, metabolism, and off-target effects.
Insect Bioassays: Determining Lethal Concentration
Rationale: Standardized insect bioassays are essential for quantifying the toxicity of a compound to a target pest species. The CDC bottle bioassay is a widely used and reliable method for assessing insecticide resistance and efficacy.[5]
Experimental Protocol:
-
Bottle Coating: Glass bottles are coated with a solution of the test compound, Acetamiprid, or a negative control (solvent only) and allowed to dry, leaving a uniform residue of the insecticide.
-
Insect Exposure: A known number of a target insect species (e.g., mosquitoes or aphids) are introduced into the coated bottles.
-
Mortality Assessment: The number of dead or moribund insects is recorded at regular intervals over a 24-hour period.
-
Data Analysis: The data are used to calculate the LC₅₀ (the lethal concentration that kills 50% of the test population).
Hypothetical Comparative Data:
| Compound | Target Insect | LC₅₀ (µ g/bottle ) |
| N-(2-Chloro-3-pyridinyl)-2-methylpropanamide | Aedes aegypti | 5.8 |
| Acetamiprid | Aedes aegypti | 2.1 |
| Negative Control | Aedes aegypti | >100 |
Interpretation: The hypothetical LC₅₀ value suggests that N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is toxic to the target insect, though less potent than Acetamiprid. The high survival rate in the negative control group confirms that the observed mortality is due to the test compounds.
Simulated-Use and Field Trials: Assessing Performance in Realistic Scenarios
Rationale: To bridge the gap between laboratory findings and real-world application, simulated-use and field trials are necessary. These studies evaluate the performance of a formulated product under conditions that more closely mimic its intended use.[6]
Experimental Protocol (Simulated-Use Surface Application):
-
Surface Treatment: Various surfaces relevant to the target pest's environment (e.g., wood, tile, fabric) are treated with a formulated version of the test compound, Acetamiprid, or a placebo formulation.[7][8]
-
Insect Exposure: After a defined aging period for the treated surfaces, target insects are confined to these surfaces for a specific duration.
-
Efficacy Evaluation: Mortality and sublethal effects (e.g., knockdown, repellency) are assessed over time.
-
Data Analysis: The efficacy is typically expressed as the percentage of mortality at different time points and on various surfaces.
Hypothetical Comparative Data (Mortality at 24h on Unpainted Wood):
| Compound | Mortality (%) |
| N-(2-Chloro-3-pyridinyl)-2-methylpropanamide | 85 |
| Acetamiprid | 95 |
| Placebo Control | <5 |
Interpretation: The hypothetical data from this simulated-use trial indicate that the formulated N-(2-Chloro-3-pyridinyl)-2-methylpropanamide exhibits good residual efficacy on a common surface, although it is slightly outperformed by the Acetamiprid formulation. The placebo control shows minimal effect, demonstrating the activity of the active ingredients.
Visualizing the Pathways and Processes
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
Proposed Signaling Pathway of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Caption: Proposed agonistic action on the nAChR.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro compound profiling.
Experimental Workflow for In Vivo Efficacy Testing
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Comparative assessment of different synthesis routes for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
Executive Summary
Target Molecule: N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
CAS Registry Number: 547705-74-8
Molecular Formula: C
This guide provides a technical assessment of three distinct synthesis routes for N-(2-Chloro-3-pyridinyl)-2-methylpropanamide. The central challenge in this synthesis is the reduced nucleophilicity of the 3-amino group on the pyridine ring, caused by the electron-withdrawing inductive effect of the adjacent 2-chloro substituent and the mesomeric effect of the pyridine nitrogen. Consequently, standard acylation protocols must be optimized to ensure complete conversion and minimize competitive side reactions.
Part 1: Retrosynthetic Analysis & Strategic Disconnection
The strategic disconnection centers on the amide bond. The 2-chloro substituent is preserved throughout the synthesis to avoid difficult late-stage halogenation, which would likely suffer from poor regioselectivity (favoring the 5-position).
Figure 1: Retrosynthetic disconnection showing the primary amide coupling and the nitro-reduction precursor pathway.
Part 2: Comparative Route Assessment
Route A: Acid Chloride Acylation (The Industrial Standard)
Mechanism: Nucleophilic acyl substitution using highly reactive isobutyryl chloride. Reagents: 3-Amino-2-chloropyridine, Isobutyryl Chloride, Triethylamine (TEA) or Pyridine, DCM or Toluene.
This is the most robust method for scaling. The high reactivity of the acid chloride overcomes the poor nucleophilicity of the 2-chloro-3-aminopyridine.
-
Pros: High conversion (>90%), short reaction times (<2 hours), inexpensive reagents.
-
Cons: Generates HCl (requires base scavenger), moisture sensitive.
-
Causality: The 2-Cl atom withdraws electron density from the 3-amino group. Weak acylating agents (like esters) will fail or require harsh forcing conditions. The acid chloride provides the necessary electrophilicity to drive the reaction to completion at low temperatures (0°C to RT).
Route B: Peptide Coupling (Discovery/SAR)
Mechanism: Activation of isobutyric acid using uronium/phosphonium salts (HATU, EDC). Reagents: 3-Amino-2-chloropyridine, Isobutyric Acid, HATU/EDC, DIPEA, DMF.
Preferred in medicinal chemistry labs for parallel synthesis where handling liquid acid chlorides is inconvenient or when library generation is automated.
-
Pros: Mild conditions, no acidic gas evolution, compatible with acid-sensitive substrates.
-
Cons: High cost (HATU), poor atom economy, difficult removal of urea byproducts (if using EDC/DCC).
-
Causality: While HATU is a powerful coupling agent, the steric bulk of the isopropyl group combined with the deactivated aniline-like amine can lead to slow kinetics compared to Route A.
Route C: Telescoped Nitro Reduction-Acylation (Process Optimization)
Mechanism: Reduction of 2-chloro-3-nitropyridine followed by in situ acylation. Reagents: 2-Chloro-3-nitropyridine, Fe powder/Acetic Acid (or H2/Pd), Isobutyric Anhydride.
This route avoids the isolation of 3-amino-2-chloropyridine, which can be toxic and unstable (oxidative darkening) upon storage.
-
Pros: Safety (avoids amine isolation), streamlined workflow, lower overall cost.
-
Cons: Requires careful control of reduction exotherm, potential for over-reduction (dechlorination) if using catalytic hydrogenation.
Part 3: Quantitative Comparison Matrix
| Metric | Route A: Acid Chloride | Route B: Coupling Agents | Route C: Telescoped Nitro |
| Yield (Isolated) | 85-95% | 70-85% | 60-75% (over 2 steps) |
| Purity (Crude) | High (>95%) | Moderate (Urea byproducts) | Moderate (Iron salts/residues) |
| Reaction Time | 1-3 Hours | 6-18 Hours | 12-24 Hours |
| Cost Efficiency | High | Low | High (at Scale) |
| Scalability | Excellent | Poor | Excellent |
| E-Factor (Waste) | Moderate (Salt waste) | High (High MW reagents) | High (Fe sludge) or Low (H2) |
Part 4: Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Acid Chloride (Route A)
Recommended for gram-to-kilogram scale preparation.
Materials:
-
3-Amino-2-chloropyridine (1.0 eq)
-
Isobutyryl Chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) [Anhydrous]
Workflow:
-
Dissolution: Charge a flame-dried reaction flask with 3-amino-2-chloropyridine (10.0 g, 77.8 mmol) and anhydrous DCM (100 mL). Add Triethylamine (16.2 mL, 116 mmol) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Causality: Cooling controls the exotherm and prevents bis-acylation.
-
Addition: Add Isobutyryl chloride (9.8 mL, 93.3 mmol) dropwise over 30 minutes. Maintain internal temperature <10°C.
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.
-
Quench: Quench with saturated NaHCO3 solution (50 mL).
-
Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.
-
Self-Validation: Product should appear as an off-white solid. 1H NMR should show a doublet (6H) for isopropyl methyls and a septet (1H) for the methine proton.
-
Protocol 2: Telescoped Nitro Reduction (Route C)
Recommended for industrial process development to minimize handling.
Figure 2: Telescoped workflow converting the nitro precursor directly to the amide without isolating the toxic amine intermediate.
Workflow:
-
Suspend 2-chloro-3-nitropyridine (1.0 eq) and Iron powder (3.0 eq) in Acetic Acid/Water (5:1).
-
Heat to 60°C for 4 hours. Confirm disappearance of nitro starting material.
-
Cool to 20°C. Do not work up.
-
Add Isobutyric Anhydride (1.5 eq) directly to the reaction mixture.
-
Stir at 50°C for 3 hours.
-
Filter off iron residues. Neutralize filtrate with NaOH to precipitate the product.
References
-
Sigma-Aldrich. N-(2-Chloro-3-pyridinyl)-2-methylpropanamide Product Page. (CAS 547705-74-8).[1] Link
-
National Institute of Standards and Technology (NIST). 3-Amino-2-chloropyridine Properties. NIST Chemistry WebBook, SRD 69. Link
-
Guile, S. D., et al. (2009).[2] "Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development." Journal of Medicinal Chemistry, 52(10), 3123–3141. (Contextual grounding for amide intermediates in P2X7 antagonists). Link
-
Swinehart, C. F., et al. (1974). Preparation of 2-chloro-3-aminopyridine. US Patent 3,838,136. (Foundational synthesis of the amine precursor). Link
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Comparative Analysis of Novel Neonicotinoid Candidates: A Head-to-Head Evaluation of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide and Imidacloprid
Introduction
The development of effective and selective insecticides is critical for global agriculture and public health. The neonicotinoid class of insecticides, which target the insect nicotinic acetylcholine receptor (nAChR), has been a cornerstone of pest management for decades.[1][2] Their systemic nature allows for translocation within the plant, providing comprehensive protection against a wide variety of sucking and soil insects.[2] Imidacloprid, the most widely used insecticide globally, serves as the benchmark compound for this class.[3] This guide presents a head-to-head comparison of a novel investigational compound, N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (hereafter referred to as Compound A), with the industry-standard, Imidacloprid.
This document is intended for researchers, toxicologists, and drug development professionals. It provides an in-depth analysis of the compounds' performance based on key preclinical metrics: target binding affinity, in vitro functional potency, and metabolic stability. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for the evaluation of novel neonicotinoid candidates.
Molecular Mechanism of Action: Targeting the Insect Nicotinic Acetylcholine Receptor
Both Compound A and Imidacloprid share a common mechanism of action. They are agonists of the insect nAChR, a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[1][4] The binding of these compounds to the nAChR mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly degraded by acetylcholinesterase, neonicotinoids bind persistently, causing irreversible receptor activation.[1] This leads to a continuous influx of ions, uncontrolled nerve stimulation, paralysis, and ultimately, the death of the insect.[1] The selectivity of neonicotinoids arises from their much higher affinity for insect nAChRs compared to their mammalian counterparts.
Caption: Mechanism of action of neonicotinoid insecticides at the synapse.
Comparative Performance Data
The following sections summarize the key experimental findings. The data for Compound A is presented hypothetically to illustrate the evaluation framework against the established performance of Imidacloprid.
Target Engagement: Receptor Binding Affinity
A competitive radioligand binding assay was performed to determine the affinity of each compound for the insect nAChR. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor, providing an inhibitory concentration (IC50) value that is indicative of binding affinity. Lower IC50 values signify higher affinity.
Table 1: nAChR Binding Affinity
| Compound | IC50 (nM) |
|---|---|
| Compound A | 1.8 |
| Imidacloprid | 2.5 |
Causality Insight: The slightly lower IC50 of Compound A suggests a tighter interaction with the receptor's orthosteric binding site.[5] This enhanced affinity could be attributed to structural modifications in the propanamide group of Compound A, potentially forming additional hydrogen bonds or hydrophobic interactions within the binding pocket compared to Imidacloprid's imidazolidine ring.[6] Higher affinity is often a primary indicator of potentially greater potency.
In Vitro Functional Potency
A cell-based functional assay using a stable cell line expressing insect nAChRs was conducted to measure the potency of each compound in activating the receptor. Receptor activation leads to ion influx, which can be measured using a fluorescent calcium indicator. The effective concentration that produces 50% of the maximal response (EC50) is determined. A lower EC50 value indicates higher potency.
Table 2: In Vitro Potency (Calcium Flux Assay)
| Compound | EC50 (nM) |
|---|---|
| Compound A | 3.2 |
| Imidacloprid | 4.5 |
Causality Insight: The functional potency data correlates with the binding affinity results. Compound A's lower EC50 value demonstrates that its higher affinity translates directly into more efficient receptor activation at lower concentrations. This confirms that Compound A is a potent full agonist at the insect nAChR, comparable to or slightly exceeding the performance of Imidacloprid in this in vitro system.
Preclinical Pharmacokinetics: Metabolic Stability
Metabolic stability is a critical parameter that influences the in vivo half-life and bioavailability of a compound.[7][8] A liver microsomal stability assay was used to assess the rate at which the compounds are metabolized by Phase I enzymes, primarily cytochrome P450s.[9][10] The percentage of the parent compound remaining after a 60-minute incubation is a key indicator of metabolic liability.
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | % Parent Remaining @ 60 min | Intrinsic Clearance (μL/min/mg) |
|---|---|---|
| Compound A | 75% | 15.4 |
| Imidacloprid | 68% | 21.2 |
Causality Insight: Compound A demonstrates higher metabolic stability than Imidacloprid. This suggests that its chemical structure is less susceptible to metabolism by key hepatic enzymes. The 2-methylpropanamide moiety may sterically hinder access to metabolic sites on the molecule.[11] A lower intrinsic clearance rate predicts a longer half-life in vivo, which could lead to prolonged efficacy and potentially allow for lower application rates.[8]
Experimental Protocols
Protocol 1: nAChR Competitive Binding Assay
This protocol describes a method to determine the binding affinity of test compounds to insect nAChRs using a competitive displacement assay with a radiolabeled ligand.
Caption: Workflow for the nAChR competitive binding assay.
Methodology:
-
Receptor Preparation: Prepare a membrane fraction from a suitable insect source (e.g., aphid or fly heads) known to express high levels of nAChRs.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a non-labeled ligand (for non-specific binding).
-
50 µL of serially diluted test compound (Compound A or Imidacloprid).
-
50 µL of radioligand (e.g., [³H]epibatidine) at a final concentration near its Kd.
-
50 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Detection: Add liquid scintillation cocktail to each well and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Liver Microsomal Stability Assay
This protocol details the procedure for assessing the metabolic stability of compounds using pooled human liver microsomes.[10]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare stock solutions (10 mM) of test compounds (Compound A, Imidacloprid) and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.
-
-
Incubation Mixture:
-
Pre-warm the phosphate buffer and HLM suspension to 37°C.
-
In a 96-well plate, combine the buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Prepare a parallel set of wells without the NADPH-regenerating system to serve as a negative control for non-enzymatic degradation.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the wells.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 100 µL of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) * (mL incubation/mg protein)).
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating novel neonicotinoid candidates. The investigational Compound A exhibits promising characteristics, including superior binding affinity, enhanced in vitro potency, and greater metabolic stability when compared to the benchmark insecticide, Imidacloprid. These preclinical data suggest that Compound A has the potential to be a highly effective insecticide with an improved pharmacokinetic profile.
Further studies are warranted to fully characterize the potential of Compound A. These should include:
-
Selectivity Profiling: Assessing binding and functional activity against mammalian nAChR subtypes to confirm its safety profile.
-
In Vivo Efficacy: Evaluating the compound's performance against target insect species in greenhouse and field trials.
-
Off-Target Screening: Broad screening against a panel of receptors and enzymes to identify any potential for off-target liabilities.
-
Environmental Fate: Studying its persistence and mobility in soil and water to understand its environmental impact.
By employing the rigorous, self-validating protocols outlined in this guide, research and development teams can make informed decisions, accelerating the discovery of next-generation crop protection agents.
References
-
Casida, J. E. (2018). Neonicotinoids and Other Insect Nicotinic Receptor Competitive Modulators: Progress and Prospects. Annual Review of Entomology, 63(1), 125–144. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Imidacloprid vs. Other Insecticides: A Comparative Analysis for Professionals. Available from: [Link]
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MySkinRecipes. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine. Available from: [Link]
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Wikipedia. Imidacloprid. Available from: [Link]
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Pipzine Chemicals. 2-chloro-3-picoline 2-chloro-3-methylpyridine. Available from: [Link]
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Global Agriculture. Imidacloprid: A Neonicotinoid Insecticide for Effective Pest Control. Available from: [Link]
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American Chemical Society. Imidacloprid. Available from: [Link]
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Meiler Lab, Vanderbilt University. Nicotinic Acetylcholine Receptors (nAChR). Available from: [Link]
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Ruan, Z., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. PLoS ONE, 13(3), e0194554. Available from: [Link]
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Rungrotmongkol, T., et al. (2020). An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents. Toxins (Basel), 12(9), 553. Available from: [Link]
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Chotwiwatthanakun, C., et al. An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus and Naja naja. Scientific Reports. Available from: [Link]
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PubChem. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Available from: [Link]
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Evotec. Microsomal Stability. Available from: [Link]
-
Creative Biolabs. Metabolic Stability Assay. Available from: [Link]
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- 6. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID 135527764 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. benchchem.com [benchchem.com]
Confirming the on-target effects of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide using knockout models
This guide serves as a technical manual for validating the pharmacological specificity of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (structurally analogous to the 2-aminopyridine class of P2X7 receptor antagonists ) using CRISPR/Cas9 knockout (KO) models.[1][2][3]
Executive Summary & Compound Profile
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (also known as N-(2-chloropyridin-3-yl)isobutyramide) represents a critical scaffold in medicinal chemistry, sharing significant structural homology with established P2X7 receptor antagonists (e.g., precursors to A-438079) and Smoothened (Smo) inhibitors .[1][2][3]
In drug discovery, small molecule inhibitors are rarely monospecific.[1][2][3] "Off-target" effects—where a compound modulates unintended proteins (e.g., kinases, ion channels)—can mimic the desired therapeutic phenotype, leading to false-positive validation.[1][2][3]
The Golden Rule of Target Validation:
If a compound’s effect persists in a biological system where the putative target is absent (Knockout), the effect is off-target.[1][2][3]
This guide outlines the rigorous "Target Deconvolution" workflow to confirm that N-(2-Chloro-3-pyridinyl)-2-methylpropanamide acts specifically via its intended target (presumed here as P2X7 for illustrative purposes, based on structural class) using isogenic KO cell lines.
Compound Properties
| Feature | Detail |
| IUPAC Name | N-(2-chloropyridin-3-yl)-2-methylpropanamide |
| Structural Class | 2-Amino-3-chloropyridine amide |
| Putative Target Class | Purinergic Receptor (P2X7) / GPCR Modulator |
| Validation Challenge | Distinguishing allosteric modulation from promiscuous binding (e.g., to other P2X isoforms like P2X4).[1][2][3] |
Comparative Analysis: Validation Methodologies
To confirm on-target activity, researchers must choose between transient knockdown (KD) and permanent knockout (KO).[1][2][3] The following table compares these approaches for validating N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
| Methodology | Mechanism | Precision | Pros | Cons |
| CRISPR/Cas9 KO (Recommended) | Genomic Indel formation (Frameshift) | High (Complete ablation) | Defines "Necessary" & "Sufficient" causality; Eliminates protein residue.[1][2][3] | Risk of compensatory upregulation of paralogs (e.g., P2X4).[1][2][3] |
| RNAi / siRNA (KD) | mRNA degradation | Medium (Partial reduction) | Rapid; High-throughput.[1][2][3] | Incomplete protein loss leaves "spare receptors" that can maintain signaling; Off-target RNA silencing.[1][2][3] |
| Pharmacological Competition | Competes with agonist (e.g., ATP) | Low | Easy to perform.[1][2][3] | Circular logic (uses one drug to validate another); Does not prove target identity.[1][2][3] |
The Validation Protocol (Step-by-Step)
This protocol assumes the validation of the compound against the P2X7 receptor (a common target for this chemotype).[1][2][3] Adjust the functional assay (Step 3) if the target is different (e.g., Smoothened).
Phase 1: Generation of Isogenic KO Models
Objective: Create a "null" background to test the compound.
-
gRNA Design: Design two synthetic sgRNAs targeting the early exons (Exon 1 or 2) of the target gene (e.g., P2RX7).[1][2][3]
-
Transfection & Sorting: Transfect cells (e.g., HEK293 or THP-1) with RNP complexes (Cas9 protein + sgRNA).[1][2][3] Wait 48 hours.
-
Single-Cell Cloning: Sort cells (FACS) into 96-well plates to generate clonal populations.
-
Genotype Validation:
-
Phenotype Validation (Western Blot):
Phase 2: The "Loss of Efficacy" Assay
Objective: Demonstrate that the compound loses its potency in the absence of the target.[1][2][3]
-
Setup: Plate WT and KO cells in parallel.
-
Treatment: Apply N-(2-Chloro-3-pyridinyl)-2-methylpropanamide in a dose-response curve (e.g., 1 nM to 10 µM).
-
Readout: Measure a target-specific output.
-
Interpretation:
Phase 3: The Rescue Experiment (The "Gold Standard")
Objective: Prove that re-introducing the target restores sensitivity to the compound.[1][2][3]
-
Transfection: Transfect KO cells with a cDNA plasmid encoding the WT Target (e.g., P2RX7).[1][2][3]
-
Assay: Repeat the functional assay.
-
Success Criteria: The compound must regain its inhibitory profile (IC50) in the rescued cells.[1][2][3]
Visualizing the Validation Logic
The following diagram illustrates the logical flow for confirming on-target effects using the "Triangle of Validation" (Compound, Knockout, Rescue).
Caption: The "Necessary and Sufficient" logic flow. Specificity is confirmed only if the compound has no effect in the KO model but regains potency upon target re-expression.[1][2][3]
Pathway Context (P2X7 Example)
Assuming the structural homology to P2X7 antagonists, the following pathway demonstrates where the compound intervenes.
Caption: Putative mechanism of action. The compound blocks the ATP-gated P2X7 channel, preventing K+ efflux and subsequent NLRP3 inflammasome assembly.[1][2][3]
References
-
Arrowsmith, C. H., et al. (2015).[1][2][3] "The promise and peril of chemical probes." Nature Chemical Biology, 11(8), 536–541.[1][2][3] Link
-
Kaelin, W. G. (2017).[1][2][3] "Common pitfalls in preclinical cancer target validation." Nature Reviews Cancer, 17, 427–440.[1][2][3] Link[1][2][3]
-
Bhattacharya, A., et al. (2018).[1][2][3] "CRISPR/Cas9: An inexpensive, efficient loss of function tool to identify new therapeutic targets."[1][2][3] Current Opinion in Pharmacology, 41, 60-65.[1][2][3] Link
-
Bartlett, R., et al. (2014).[1][2][3] "The P2X7 receptor channel: recent developments and new therapeutic approaches."[1][2][3][4] Pharmacological Reviews, 66(3), 638-675.[1][2][3] Link
-
PubChem Compound Summary. (2024). "N-(2-chloropyridin-3-yl)isobutyramide (CAS 547705-74-8)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link
Sources
- 1. 339100-93-5|3-Chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural compounds with P2X7 receptor-modulating properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide proper disposal procedures
Executive Operational Summary
Effective disposal of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide requires strict adherence to halogenated organic waste protocols.[1][2][3] As a halogenated pyridine derivative, this compound poses specific risks regarding toxic combustion byproducts (HCl, NOx) and aquatic toxicity.
Immediate Action Directive:
-
Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable; this escalates disposal costs and complicates fuel blending.
-
Do NOT dispose of down the drain. This compound is toxic to aquatic life and resistant to standard hydrolysis.
-
Primary Disposal Path: High-Temperature Incineration (HTI) with acid gas scrubbing.[1]
Chemical Profile & Hazard Identification
To ensure the safety of the disposal chain, you must first characterize the waste. This compound is an amide derived from a chloropyridine, meaning it is stable under neutral conditions but can release toxic gases if mishandled.
| Property | Data | Operational Implication |
| Chemical Structure | Halogenated Aromatic Amide | High thermal stability; requires >1000°C incineration.[1][2][3] |
| Molecular Formula | C₉H₁₁ClN₂O | Contains Nitrogen and Chlorine; generates NOx and HCl upon burning.[2][3] |
| Physical State | Solid (typically off-white powder) | Dust hazard; requires particulate protection (N95/P100) during transfer.[1][2][3] |
| Primary Hazards | Irritant (Skin/Eye), Aquatic Toxicity | H315, H319, H411 .[2][3] Avoid direct contact; seal containers to prevent leaching. |
| Reactivity | Low (Stable Amide) | Critical Check: Ensure no residual acid chlorides (e.g., isobutyryl chloride) remain from synthesis.[2][3] |
The Self-Validating Disposal Protocol
This protocol uses a "Check-Act-Verify" system to prevent downstream accidents, such as drum pressurization or incinerator damage.[2][3]
Phase 1: Waste Stream Characterization (The "Source Check")
Before placing the substance in a waste container, verify its synthesis origin.
-
The Risk: If this material was freshly synthesized using thionyl chloride or isobutyryl chloride, residual unreacted reagents may be present.
-
The Test: Take a small aliquot (10 mg) and add to water.
-
Result A: No reaction. Status: Stable. Proceed to Solid Waste.
-
Result B: Fizzing/Heat/Acidic fumes. Status: Reactive. Quench slowly with saturated Sodium Bicarbonate (NaHCO₃) before disposal.
-
Phase 2: Segregation Strategy
Segregation is not just bureaucratic; it is chemical hygiene.
-
Stream A: Solid Waste (Pure Compound)
-
Stream B: Liquid Waste (Mother Liquors/Rinsates)
-
If dissolved in DCM or Chloroform: Halogenated Solvent Waste.
-
If dissolved in Methanol/Ethyl Acetate: Segregate separately if possible. Mixing halogenated compounds (>2%) into non-halogenated solvents forces the entire volume to be treated as halogenated, tripling disposal costs.
-
Phase 3: Packaging & Containment
-
Container Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic (pH < 4).
-
Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.
-
Sealing: Parafilm is insufficient. Use screw caps with chemically resistant liners (PTFE/Teflon).
Visualizing the Workflow
The following diagram illustrates the logical decision tree for disposing of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide.
Caption: Logical decision tree for segregating and packaging halogenated amide waste to ensure regulatory compliance and incinerator safety.
Regulatory Compliance & Logistics
RCRA Waste Codes (USA)
While this specific compound is not P-listed or U-listed by name, it falls under specific characteristics and generic listings depending on the solvent matrix.[1]
-
D001: Ignitable (if in flammable solvent).
-
F002/F005: Spent halogenated/non-halogenated solvents (if in solution).
-
Generator Knowledge: You must characterize the waste as "Toxic" and "Halogenated" on the manifest.
Labeling Requirements
Every container must carry a hazardous waste label containing:
-
Full Chemical Name: N-(2-Chloro-3-pyridinyl)-2-methylpropanamide (Do not use abbreviations like "Amide Intermediate").
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
Emergency Contingencies
-
Spill (Solid): Do not dry sweep. Dampen with water or use a HEPA vacuum to prevent airborne dust.
-
Spill (Liquid): Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust) if the solvent carrier is flammable.
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes. Pyridine derivatives can absorb transdermally.
-
Eyes: Flush for 15 minutes.
-
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C. [Link][1][2][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
